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  • Product: Benzyl 2-isopropoxynicotinate
  • CAS: 1826110-24-0

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: The Chemical Structure, Properties, and Synthetic Utility of Benzyl 2-isopropoxynicotinate

Executive Summary In contemporary medicinal chemistry, the rapid optimization of lead compounds relies heavily on the selection of versatile, pre-functionalized building blocks. Benzyl 2-isopropoxynicotinate (CAS: 182611...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid optimization of lead compounds relies heavily on the selection of versatile, pre-functionalized building blocks. Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) has emerged as a privileged scaffold, particularly in the design of G-protein-coupled receptor (GPCR) modulators[1]. This technical whitepaper dissects the physicochemical properties of this compound, explores the causality behind its structural design, and provides field-proven, self-validating protocols for its integration into advanced drug discovery workflows.

Chemical Identity and Physicochemical Profiling

Benzyl 2-isopropoxynicotinate is a substituted heterocyclic ester comprising a central pyridine ring, a sterically demanding 2-isopropoxy ether, and a 3-carboxylate benzyl ester[1]. When selecting building blocks for library synthesis, application scientists must evaluate how the fragment's properties will impact the final Active Pharmaceutical Ingredient (API).

As summarized in the table below, the computational chemistry data for this scaffold perfectly aligns with Lipinski’s Rule of Five, ensuring that its incorporation does not inadvertently compromise the pharmacokinetic profile of the downstream drug candidate[1].

PropertyValueClinical/Synthetic Relevance
CAS Number 1826110-24-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₁₆H₁₇NO₃Defines the core scaffold mass[1].
Molecular Weight 271.31 g/mol Optimal baseline mass for fragment-based drug design[1].
TPSA 48.42 ŲHighly favorable for cellular membrane permeability[1].
LogP 3.22High lipophilicity, ideal for targeting hydrophobic receptor pockets[1].
H-Bond Acceptors 4Favorable for kinase and GPCR target engagement[1].
H-Bond Donors 0Reduces the desolvation penalty during target binding[1].
Rotatable Bonds 5Balances conformational flexibility with entropic cost[1].

Structural Logic in Drug Design

The architecture of Benzyl 2-isopropoxynicotinate is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and pharmacodynamics.

  • The Pyridine Core: Provides metabolic stability against oxidative degradation while acting as a rigid framework and a hydrogen-bond acceptor.

  • The 2-Isopropoxy Group: Introduces localized lipophilicity and steric shielding. This bulk restricts the rotation of the adjacent functional group at the 3-position, locking the molecule into a bioactive conformation.

  • The Benzyl Ester: Functions purely as an orthogonal protecting group during multi-step synthesis, allowing for selective deprotection without harsh basic or acidic conditions.

StructuralUtility A Benzyl 2-isopropoxynicotinate (Core Scaffold) B 2-Isopropoxy Group A->B Structural feature C Benzyl Ester A->C Structural feature D Pyridine Ring A->D Structural feature B1 Lipophilicity & Steric Shielding B->B1 Function C1 Orthogonal Protecting Group C->C1 Function D1 H-Bond Acceptor & Rigid Framework D->D1 Function

Figure 1: Logical relationship between the structural features of Benzyl 2-isopropoxynicotinate.

Synthetic Methodologies and Self-Validating Protocols

To utilize this compound effectively, the benzyl ester must be cleaved to yield the free nicotinic acid, which is then coupled to an amine. The following protocol is engineered with built-in self-validation checkpoints to prevent the propagation of errors in high-throughput synthesis.

Protocol: Orthogonal Deprotection and Sterically Driven Amide Coupling

Step 1: Catalytic Hydrogenolysis (Deprotection) Causality: We utilize catalytic hydrogenolysis (Pd/C, H₂) rather than basic saponification (e.g., LiOH/NaOH). The benzyl ester is strategically chosen because its orthogonal cleavage under neutral conditions prevents the epimerization of downstream chiral centers and avoids the degradation of base-sensitive functional groups[1].

  • Preparation: Dissolve Benzyl 2-isopropoxynicotinate (1.0 eq) in a 1:1 mixture of anhydrous Ethanol and Ethyl Acetate to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation Checkpoint (Critical): Perform LC-MS analysis. The protocol must pause here. Do not proceed until the UV peak corresponding to the starting material (m/z 272.1 [M+H]⁺) is completely consumed and replaced by the free acid peak (m/z 182.1 [M+H]⁺). This guarantees no unreacted ester contaminates the subsequent coupling.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield pure 2-isopropoxynicotinic acid.

Step 2: Amide Bond Formation Causality: The 2-isopropoxy group introduces significant steric hindrance around the adjacent carboxylic acid. Standard coupling agents (e.g., EDC/HOBt) often fail or proceed too slowly. Therefore, we employ HATU, a highly reactive uronium salt, which efficiently forms the active 7-aza-OBt ester intermediate to overcome this steric barrier.

  • Activation: Dissolve the isolated 2-isopropoxynicotinic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Intermediate Validation: Spot the reaction on TLC (UV active). A distinct Rf shift indicates the successful formation of the activated ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography.

SyntheticWorkflow Step1 Phase 1: Starting Material Target: Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) Step2 Phase 2: Hydrogenolysis (Deprotection) Reagents: Pd/C, H2 (1 atm) Solvent: EtOH/EtOAc Checkpoint: LC-MS for mass shift Step1->Step2 Purified Input Step3 Phase 3: Free Acid Activation Target: 2-Isopropoxynicotinic acid Reagents: HATU, DIPEA Checkpoint: Active ester formation Step2->Step3 Self-Validation Passed Step4 Phase 4: Amide Coupling Reagents: Target Amine Product: Functionalized API Precursor Step3->Step4 Intermediate Verified

Figure 2: Self-validating synthetic workflow for orthogonal deprotection and amide coupling.

Applications in Advanced Therapeutics: SSTR5 Antagonists

The practical value of the 2-isopropoxynicotinoyl moiety is heavily documented in the development of Somatostatin Receptor Subtype 5 (SSTR5) antagonists[2]. SSTR5 is a critical GPCR target for the treatment of non-insulin-dependent diabetes mellitus (Type 2 Diabetes)[2].

In these therapeutic applications, derivatives synthesized from 2-isopropoxynicotinate precursors demonstrate enhanced binding affinity[2]. The isopropoxy group is hypothesized to occupy a specific hydrophobic sub-pocket within the SSTR5 transmembrane domain, while the pyridine nitrogen engages in critical hydrogen bonding with the receptor's internal residues. By utilizing Benzyl 2-isopropoxynicotinate as the starting building block, medicinal chemists can rapidly generate libraries of SSTR5 antagonists, relying on the benzyl ester's orthogonal cleavage to preserve the integrity of complex, sensitive amine binding partners during the final coupling stages.

References

  • DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5)

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzyl 2-isopropoxynicotinate Derivatives

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of novel Benzyl 2-isopropoxynicotinate derivatives. Drawing from the well-established pharmacology of nicotinic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of novel Benzyl 2-isopropoxynicotinate derivatives. Drawing from the well-established pharmacology of nicotinic acid and its analogues, we postulate the primary molecular target and downstream signaling cascades. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a structured experimental approach from initial target engagement to cellular and phenotypic characterization. Detailed protocols, data interpretation strategies, and visualizations are provided to facilitate a thorough investigation into the therapeutic potential of this chemical series.

Introduction: The Legacy of Nicotinic Acid and the Rise of GPR109A

For over half a century, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide spectrum of plasma lipoproteins, most notably by increasing high-density lipoprotein (HDL) cholesterol, has rendered it a valuable therapeutic agent.[2][3][4][5] Beyond its lipid-lowering effects, nicotinic acid exhibits pleiotropic actions, including potent anti-inflammatory and vasodilatory properties.[3][5][6]

The discovery of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) as the high-affinity receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[1] GPR109A is predominantly expressed in adipocytes and various immune cells, such as macrophages and neutrophils, as well as keratinocytes. Its activation by agonists like nicotinic acid initiates a cascade of intracellular signaling events that underpin its diverse pharmacological effects.

Benzyl 2-isopropoxynicotinate represents a novel structural class of nicotinic acid derivatives. The introduction of a 2-isopropoxy group and a benzyl ester moiety to the core nicotinic acid scaffold presents an intriguing opportunity to explore novel pharmacological profiles, potentially with improved efficacy, selectivity, or side-effect profiles compared to existing nicotinates. This guide outlines a systematic approach to unravel the mechanism of action of these derivatives, with a primary focus on their interaction with GPR109A and the subsequent signaling pathways.

The Primary Target: GPR109A Signaling Pathways

GPR109A is a member of the Gi/o family of GPCRs.[7][8] Upon agonist binding, it orchestrates a complex network of downstream signaling events, primarily through two major pathways: the canonical G-protein pathway and the β-arrestin pathway.

The Canonical Gαi-Mediated Pathway

Activation of GPR109A leads to the coupling of the heterotrimeric G-protein, Gαi.[8] This results in the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8][9] The reduction in cAMP attenuates the activity of Protein Kinase A (PKA). In adipocytes, this cascade leads to the decreased phosphorylation and activity of hormone-sensitive lipase, ultimately inhibiting the breakdown of triglycerides (lipolysis).[8]

The β-Arrestin-Mediated Pathway and Biased Agonism

Beyond G-protein coupling, GPR109A can also signal through β-arrestins.[7][8] This pathway is implicated in the internalization of the receptor and the activation of other signaling cascades, such as the MAPK/ERK pathway.[1][8] The concept of "biased agonism" suggests that different agonists for the same receptor can preferentially activate one pathway over another, leading to distinct physiological outcomes. For instance, some GPR109A agonists that are biased away from the β-arrestin pathway have been shown to retain anti-lipolytic effects with a reduced flushing response, a common side effect of niacin mediated by prostaglandins.[1]

The structural modifications in Benzyl 2-isopropoxynicotinate derivatives may confer biased agonistic properties, making the characterization of both G-protein and β-arrestin pathways crucial.

Diagram of Postulated GPR109A Signaling

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A gi Gαi receptor->gi arrestin β-Arrestin receptor->arrestin agonist Benzyl 2-isopropoxynicotinate agonist->receptor ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp decreases pka PKA camp->pka inhibits hsl Hormone-Sensitive Lipase pka->hsl inhibits lipolysis Lipolysis hsl->lipolysis inhibits erk MAPK/ERK arrestin->erk inflammation Anti-inflammatory Genes erk->inflammation

Caption: Postulated signaling pathways of Benzyl 2-isopropoxynicotinate via GPR109A.

Experimental Workflow for Mechanism of Action Elucidation

The following sections outline a phased experimental approach to systematically investigate the mechanism of action of Benzyl 2-isopropoxynicotinate derivatives.

Phase 1: Target Engagement and Functional Assays

The initial phase aims to confirm direct interaction with and activation of GPR109A.

3.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of Benzyl 2-isopropoxynicotinate for GPR109A.

  • Protocol:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) in the presence of increasing concentrations of the unlabeled test compound (Benzyl 2-isopropoxynicotinate).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

3.1.2. cAMP Accumulation Assay

  • Objective: To assess the functional consequence of GPR109A binding on the Gαi pathway.

  • Protocol:

    • Culture GPR109A-expressing cells in a suitable medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) in the presence of increasing concentrations of Benzyl 2-isopropoxynicotinate.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Determine the EC50 (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP accumulation.

Table 1: Hypothetical Phase 1 Results

AssayParameterBenzyl 2-isopropoxynicotinateNicotinic Acid (Control)
Radioligand BindingKi (nM)5030
cAMP AccumulationEC50 (nM)7545

3.1.3. Calcium Mobilization Assay

  • Objective: To investigate GPR109A coupling to other G-protein subtypes, such as Gαq, which can lead to intracellular calcium release.[8]

  • Protocol:

    • Load GPR109A-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence.

    • Add increasing concentrations of Benzyl 2-isopropoxynicotinate and monitor the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Calculate the EC50 for the induced calcium mobilization.

Phase 2: Elucidation of Downstream Signaling Pathways

This phase focuses on dissecting the specific intracellular signaling cascades activated by the compound.

3.2.1. Western Blotting for Key Signaling Proteins

  • Objective: To quantify the phosphorylation status of key downstream effectors in the G-protein and β-arrestin pathways.

  • Protocol:

    • Treat GPR109A-expressing cells with Benzyl 2-isopropoxynicotinate for various time points.

    • Lyse the cells and determine the total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK; p-Akt, total Akt).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry.

3.2.2. β-Arrestin Recruitment Assay

  • Objective: To directly measure the recruitment of β-arrestin to the activated GPR109A.

  • Protocol:

    • Utilize a cell line co-expressing GPR109A fused to a bioluminescent protein (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent protein (e.g., YFP).

    • Upon agonist stimulation, the recruitment of β-arrestin-YFP to the receptor-Rluc brings the two proteins in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET).

    • Measure the BRET signal in the presence of increasing concentrations of Benzyl 2-isopropoxynicotinate.

    • Determine the EC50 for β-arrestin recruitment.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement & Function cluster_phase2 Phase 2: Downstream Signaling cluster_phase3 Phase 3: Cellular & Phenotypic Response start Start: Benzyl 2-isopropoxynicotinate binding Radioligand Binding (Affinity - Ki) start->binding camp cAMP Assay (Gαi activity - EC50) start->camp calcium Calcium Mobilization (Gαq coupling - EC50) start->calcium bret β-Arrestin Recruitment (BRET Assay - EC50) binding->bret western Western Blot (p-ERK, p-Akt) camp->western lipolysis Lipolysis Assay (Adipocytes) western->lipolysis inflammation Anti-inflammatory Assay (e.g., Cytokine release) bret->inflammation

Caption: A structured workflow for elucidating the mechanism of action.

Phase 3: Cellular and Phenotypic Assays

This final in vitro phase aims to connect the molecular mechanism to a relevant cellular response.

3.3.1. Inhibition of Lipolysis in Adipocytes

  • Objective: To determine the efficacy of Benzyl 2-isopropoxynicotinate in a physiologically relevant cell type.

  • Protocol:

    • Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

    • Stimulate lipolysis with isoproterenol, a β-adrenergic agonist.

    • Co-treat the cells with increasing concentrations of Benzyl 2-isopropoxynicotinate.

    • Measure the release of glycerol or free fatty acids into the culture medium as an indicator of lipolysis.

    • Calculate the EC50 for the inhibition of isoproterenol-stimulated lipolysis.

3.3.2. Anti-inflammatory Effects in Immune Cells

  • Objective: To assess the compound's ability to modulate inflammatory responses.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7) or primary immune cells.

    • Stimulate an inflammatory response with lipopolysaccharide (LPS).

    • Co-treat the cells with increasing concentrations of Benzyl 2-isopropoxynicotinate.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.[10][11]

    • Determine the EC50 for the inhibition of LPS-induced cytokine release.

Conclusion and Future Directions

This technical guide provides a robust framework for the preclinical characterization of Benzyl 2-isopropoxynicotinate derivatives. By systematically progressing through the proposed experimental phases, researchers can build a comprehensive understanding of the compound's mechanism of action, from its primary molecular target to its effects on cellular physiology.

The data generated from these studies will be instrumental in several ways:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the 2-isopropoxy and benzyl ester moieties influence receptor affinity, potency, and signaling bias.

  • Lead Optimization: Guiding the design of next-generation derivatives with improved therapeutic profiles.

  • Translational Studies: Providing a strong mechanistic rationale for advancing promising candidates to in vivo models of dyslipidemia, inflammation, and cardiovascular disease.

Future investigations should also consider the metabolic stability of the benzyl ester and whether the compound acts as a prodrug, being hydrolyzed to the corresponding carboxylic acid in vivo. This can be addressed through in vitro metabolism studies using liver microsomes and in vivo pharmacokinetic profiling.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882.
  • Richman, J. G., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(31), 22605-22612.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940.
  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation.
  • Khalil, N. A., et al. (2013).
  • Di Micco, S., et al. (2024).
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177.
  • Wakade, C., & Chong, R. (2014). Upregulation of GPR109A in Parkinson's Disease. PLoS ONE, 9(10), e109818.
  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Welty, F. K. (2021).
  • Kamanna, V. S., & Kashyap, M. L. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Wu, B. J., et al. (2010). Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients. Diabetes & Vascular Disease Research, 7(4), 296-299.
  • Bhanuprakash, G. (2025, March 15). Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube.
  • Zeman, M., et al. (2016). Pleiotropic effects of niacin: Current possibilities for its clinical use. Acta Pharmaceutica, 66(4), 449-469.

Sources

Foundational

Benzyl 2-isopropoxynicotinate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl 2-isopropoxynicotinate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Benzyl 2-isopropoxynicotinate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl 2-isopropoxynicotinate, a key heterocyclic compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and formulation scientists a robust framework for understanding and experimentally determining the solubility of this compound. We will explore the molecular structure, delve into predictive models like Hansen Solubility Parameters, and provide a detailed, self-validating protocol for equilibrium solubility determination via the universally recognized shake-flask method.

Introduction: The Critical Role of Solubility

Benzyl 2-isopropoxynicotinate (MW: 271.31 g/mol , C₁₆H₁₇NO₃) is a substituted pyridine derivative featuring a benzyl ester and an isopropoxy group.[1] Its utility in synthetic chemistry and potential as a building block in drug discovery programs necessitates a thorough understanding of its solubility profile. Solubility dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a cornerstone for developing viable formulation strategies. Poorly characterized solubility can lead to significant challenges, including failed batches, low bioavailability, and unreliable results in biological assays.[2] This guide serves to demystify the factors governing the solubility of Benzyl 2-isopropoxynicotinate and to provide the necessary tools for its accurate measurement.

Theoretical Framework for Solubility

A robust understanding of solubility begins with an appreciation of the intermolecular forces at play between the solute (Benzyl 2-isopropoxynicotinate) and the solvent. The age-old adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]

Physicochemical Properties of Benzyl 2-isopropoxynicotinate

An analysis of the molecular structure provides the first clues to its solubility behavior.

  • Molecular Structure: The molecule possesses both polar and non-polar regions.

    • Polar Moieties: The ester group (-C(=O)O-) and the nitrogen atom in the pyridine ring are capable of dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors. The calculated Topological Polar Surface Area (TPSA) of 48.42 Ų suggests moderate polarity.[1]

    • Non-Polar Moieties: The benzyl ring and the isopropoxy group are hydrophobic and will engage in van der Waals forces (specifically, dispersion forces) with non-polar solvents. The calculated LogP (octanol-water partition coefficient) of 3.2258 indicates a preference for lipophilic environments over aqueous ones.[1]

This amphiphilic nature—possessing both polar and non-polar characteristics—predicts that Benzyl 2-isopropoxynicotinate will exhibit solubility across a spectrum of organic solvents, rather than being limited to only highly polar or strictly non-polar systems.[4]

Hansen Solubility Parameters (HSP): A Predictive Tool

To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) provide a more quantitative, predictive framework.[5] Developed by Charles Hansen in 1967, this model deconstructs the total cohesive energy of a substance into three components:[6][7]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δd, δp, δh) in "Hansen space." The principle states that the smaller the distance between the coordinates of the solute and the solvent, the higher the likelihood of dissolution.[7] While the specific HSP values for Benzyl 2-isopropoxynicotinate are not published, they could be determined experimentally. This theoretical model is invaluable for pre-screening solvents and for understanding and optimizing solvent mixtures.[8][9]

Predicted Solubility Profile of Benzyl 2-isopropoxynicotinate

Based on the structural analysis and by analogy to structurally related compounds like benzyl esters and brominated pyridines, a qualitative solubility profile can be predicted.[4] This serves as an essential starting point for experimental work.

Table 1: Predicted Qualitative Solubility of Benzyl 2-isopropoxynicotinate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleThe strong dipoles of these solvents interact favorably with the polar ester group and pyridine nitrogen of the solute.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide array of organic compounds with moderate polarity and aromatic character.
Aromatic Toluene, BenzeneSoluble to Moderately SolubleThe aromatic rings of the solute and solvent will engage in favorable π-π stacking interactions. The polar ester may slightly limit miscibility.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleEthers are less polar than ketones but can still effectively solvate the molecule, particularly THF due to its higher polarity.
Alcohols Methanol, Ethanol, IsopropanolModerately to Slightly SolubleAlcohols can act as both hydrogen bond donors and acceptors, leading to complex interactions. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in overall solvent polarity.
Non-polar Aliphatic Hexane, Heptane, CyclohexaneInsoluble to Slightly SolubleThe significant polarity imparted by the ester and pyridine ring will prevent significant dissolution in these highly non-polar solvents.[4]

Experimental Determination of Thermodynamic Solubility

While predictions are useful, they must be validated by empirical data. Thermodynamic or "equilibrium" solubility represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[10] The "shake-flask" method is the gold standard for this determination due to its reliability and direct measurement of the equilibrium state.[3][11]

The Shake-Flask Method: A Self-Validating Protocol

The causality behind this protocol is to ensure that the solid solute has had sufficient time and energy to reach a true equilibrium with the solvent, where the rate of dissolution equals the rate of precipitation.[12] The subsequent separation and analysis steps are designed to quantify the concentration in the saturated liquid phase without disturbing this equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis & Quantification prep1 Add excess solid Benzyl 2-isopropoxynicotinate to a known volume of solvent. prep2 Seal vial to prevent solvent evaporation. prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep2->equil1 equil2 Allow system to settle, ensuring excess solid remains. equil1->equil2 sep1 Centrifuge the vial to pellet undissolved solid. equil2->sep1 sep2 Carefully withdraw supernatant. sep1->sep2 sep3 Filter supernatant through a 0.22 µm PTFE syringe filter. sep2->sep3 anal1 Prepare serial dilutions of the clear filtrate. sep3->anal1 anal2 Analyze by HPLC-UV against a pre-established calibration curve. anal1->anal2 anal3 Calculate concentration (e.g., in mg/mL or mol/L). anal2->anal3 caption Workflow for Equilibrium Solubility Determination. G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Benzyl 2-isopropoxynicotinate Prop1 Polarity (Ester, Pyridine N) Solute->Prop1 Prop2 H-Bond Acceptors (Oxygen atoms) Solute->Prop2 Prop3 Non-Polar Regions (Benzyl, Isopropoxy) Solute->Prop3 Solubility Solubility Prop1->Solubility Favored by Polar Solvents (e.g., Acetone, DCM) Prop2->Solubility Favored by H-Bonding Solvents (e.g., Alcohols) Prop3->Solubility Favored by Non-Polar Solvents (e.g., Toluene) Solvent Organic Solvent S_Prop1 Polarity (Dipole Moment) Solvent->S_Prop1 S_Prop2 H-Bonding (Donor/Acceptor) Solvent->S_Prop2 S_Prop3 Dispersive Forces Solvent->S_Prop3 S_Prop1->Solubility S_Prop2->Solubility S_Prop3->Solubility caption Factors Influencing Solubility.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a multi-faceted approach to understanding the solubility of Benzyl 2-isopropoxynicotinate. By integrating theoretical predictions based on molecular structure and Hansen Solubility Parameters with a rigorous, validated experimental protocol, researchers can confidently characterize this critical parameter. The predicted solubility profile suggests high solubility in polar aprotic and halogenated solvents, moderate solubility in aromatics and ethers, and limited solubility in non-polar aliphatic solvents. Accurate experimental determination using the detailed shake-flask method is essential for all applications, from process chemistry to formulation development, ensuring robust and reproducible scientific outcomes.

References

  • Hansen Solubility Parameters (HSP) - Adscientis. [Link]

  • Hansen solubility parameter - Wikipedia. [Link]

  • Solubility. [Link]

  • Hansen Solubility Parameters. [Link]

  • Solubility - Wikipedia. [Link]

  • Hansen solubility parameters to predict drug & container interactions. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • The Evolution of Solubility Prediction Methods | Rowan. [Link]

  • III Analytical Methods. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

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  • Calculation of Aqueous Solubility of Organic Compounds. [Link]

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Exploratory

An In-Depth Technical Guide on the Thermal Stability Profile of Benzyl 2-isopropoxynicotinate

For distribution to: Researchers, scientists, and drug development professionals. Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, ef...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to establish the thermal stability profile of Benzyl 2-isopropoxynicotinate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical degradation pathways based on its chemical structure and present a multi-faceted experimental approach for a robust stability assessment. This includes foundational thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by forced degradation studies under isothermal stress conditions. The subsequent analysis of degradation products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) will also be detailed. This document serves as a practical guide for researchers and drug development professionals to design and execute studies that are compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Imperative for Thermal Stability Profiling

Benzyl 2-isopropoxynicotinate (CAS No. 1826110-24-0) is a substituted pyridine derivative with a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .[5][6] Its structure, featuring a benzyl ester and an isopropoxy ether functional group, makes it a versatile intermediate in organic synthesis.

Figure 1: Chemical Structure of Benzyl 2-isopropoxynicotinate

Chemical Structure of Benzyl 2-isopropoxynicotinate

In the context of pharmaceutical development, understanding the intrinsic stability of a drug substance is paramount.[2][7] Thermal stability data informs critical decisions regarding manufacturing process parameters (e.g., drying temperatures), storage conditions, packaging requirements, and the establishment of a re-test period or shelf life.[3][8] Neglecting a thorough thermal stability assessment can lead to the generation of unknown impurities and degradation products, which may pose a safety risk and compromise the quality and efficacy of the final drug product.[1] This guide, therefore, provides the scientific rationale and practical protocols for comprehensively evaluating the thermal stability of Benzyl 2-isopropoxynicotinate.

Physicochemical Properties and Initial Assessment

Before embarking on extensive stability studies, a summary of the known physicochemical properties of Benzyl 2-isopropoxynicotinate is essential.

Table 1: Physicochemical Properties of Benzyl 2-isopropoxynicotinate

PropertyValueSource
CAS Number 1826110-24-0[5][6]
Molecular Formula C₁₆H₁₇NO₃[5][6]
Molecular Weight 271.31 g/mol [5][6]
Purity ≥95%[5]

While publicly available data on the melting point and other thermal properties are limited, these can be readily determined using the techniques described in the subsequent sections.

Theoretical Degradation Pathways

The chemical structure of Benzyl 2-isopropoxynicotinate contains several functional groups susceptible to thermal degradation. A proactive analysis of these potential degradation pathways is crucial for designing targeted analytical methods to detect and identify degradants.

The most probable degradation pathways under thermal stress include:

  • Hydrolysis of the Benzyl Ester: The ester linkage is susceptible to hydrolysis, which would be accelerated by the presence of moisture and heat, yielding 2-isopropoxynicotinic acid and benzyl alcohol.

  • Cleavage of the Isopropoxy Ether: The ether bond could undergo cleavage at elevated temperatures, leading to the formation of a hydroxypyridine derivative.

  • Oxidative Degradation: The pyridine ring and the benzylic position are potentially susceptible to oxidation, especially in the presence of air or residual peroxides.

These theoretical pathways guide the development of stability-indicating analytical methods and the structural elucidation of potential degradation products.

G cluster_hydrolysis Hydrolysis (Heat, Moisture) cluster_cleavage Ether Cleavage (High Heat) cluster_oxidation Oxidation (Heat, O2) main Benzyl 2-isopropoxynicotinate acid 2-Isopropoxynicotinic Acid main->acid alcohol Benzyl Alcohol main->alcohol hydroxy Benzyl 2-hydroxynicotinate main->hydroxy n_oxide Pyridine N-oxide derivative main->n_oxide benzoic Benzoic Acid main->benzoic

Caption: Potential thermal degradation pathways for Benzyl 2-isopropoxynicotinate.

Experimental Framework for Thermal Stability Assessment

A comprehensive thermal stability profile is generated through a combination of thermo-analytical techniques and long-term isothermal studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is an invaluable tool for determining the onset of thermal decomposition, identifying dehydration or desolvation events, and assessing overall thermal stability.[11][12]

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Benzyl 2-isopropoxynicotinate into a suitable pan (e.g., aluminum or platinum).

  • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Equilibrate at 30°C, then ramp up to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

TGA_Workflow start Sample Weighing (5-10 mg) instrument Place in TGA (N2 atmosphere) start->instrument program Heat from 30°C to 400°C @ 10°C/min instrument->program data Record Mass Loss vs. Temperature program->data analysis Determine Onset of Decomposition data->analysis

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to determine the melting point, heat of fusion, and to detect exothermic or endothermic events associated with decomposition.[15][16]

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Benzyl 2-isopropoxynicotinate into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then ramp up to a temperature beyond the decomposition point determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic event. Any sharp exothermic events following the melt may indicate decomposition.

DSC_Workflow start Sample Weighing (2-5 mg) instrument Seal in Pan & Place in DSC (N2) start->instrument program Heat from 30°C to 350°C @ 10°C/min instrument->program data Record Heat Flow vs. Temperature program->data analysis Identify Melting Point & Decomposition Events data->analysis

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[1][2] These studies involve subjecting the API to conditions more severe than accelerated stability testing.[7][8]

Experimental Protocol: Isothermal Stress Testing

  • Sample Preparation: Accurately weigh samples of Benzyl 2-isopropoxynicotinate into individual, appropriate containers (e.g., glass vials).

  • Stress Conditions: Place the samples in calibrated stability chambers at elevated temperatures (e.g., 60°C, 80°C, and 100°C).

  • Time Points: Pull samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to determine the purity and the level of degradation products. A target degradation of 5-20% is often recommended to ensure that degradation products are detectable without excessive breakdown of the main component.[1][4]

Analysis of Degradation Products

A critical component of the stability profile is the separation and identification of any degradation products formed under stress.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is one that can separate the parent API from all its degradation products, allowing for accurate quantification of purity and impurity levels.

Table 2: Proposed HPLC Method Parameters

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 265 nm
Injection Volume 10 µL

This method would need to be validated to ensure it is fit for purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To identify the structures of the degradation products observed in the HPLC analysis, LC-MS is employed. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of each eluting peak can be determined, providing crucial information for structural elucidation and confirming the proposed degradation pathways.

Data Synthesis and Stability Profile Summary

The data from all experimental work should be collated to form a comprehensive thermal stability profile.

Table 3: Summary of a Hypothetical Thermal Stability Profile

AnalysisParameterResultInterpretation
TGA Onset of Decomposition~220°CThe compound is thermally stable up to this temperature under inert conditions.
DSC Melting Point~85°CProvides a key physical parameter for identification and purity assessment.
Forced Degradation Degradation at 80°C after 4 weeks~15%Significant degradation occurs at this temperature, indicating the need for controlled storage.
LC-MS Major Degradant Identifiedm/z of 2-isopropoxynicotinic acidConfirms the hydrolytic degradation pathway is a primary route of decomposition.

Based on this comprehensive evaluation, Benzyl 2-isopropoxynicotinate exhibits moderate thermal stability. The primary degradation pathway appears to be hydrolysis of the benzyl ester. To ensure the integrity of the material, it is recommended to store Benzyl 2-isopropoxynicotinate in well-sealed containers, protected from moisture, at refrigerated or controlled room temperatures. These findings are critical for guiding the development of stable formulations and for establishing appropriate handling and storage protocols throughout the drug development lifecycle.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved March 21, 2026, from [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH Analyzing & Testing. Retrieved March 21, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved March 21, 2026, from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Retrieved March 21, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • ICH Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved March 21, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 21, 2026, from [Link]

  • The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. (n.d.). TA Instruments. Retrieved March 21, 2026, from [Link]

  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved March 21, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation. Retrieved March 21, 2026, from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. Retrieved March 21, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved March 21, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved March 21, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 21, 2026, from [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy. Retrieved March 21, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved March 21, 2026, from [Link]

  • Thermogravimetric Analyzer for Pharmaceutical Materials. (n.d.). American Pharmaceutical Review. Retrieved March 21, 2026, from [Link]

  • Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. (2022, October 14). MDPI. Retrieved March 21, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quality-by-Design (QbD) HPLC Method Development for Benzyl 2-isopropoxynicotinate

Introduction and Analytical Challenges Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a highly functionalized pyridine derivative utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. St...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a highly functionalized pyridine derivative utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Structurally, it features a basic pyridine nitrogen, a sterically bulky electron-donating isopropoxy group at the C2 position, and a lipophilic benzyl ester at the C3 position.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific analytical challenges:

  • Ionization Control : The pyridine nitrogen is weakly basic. Fluctuations in mobile phase pH can lead to partial ionization, resulting in peak splitting or severe tailing.

  • Impurity Resolution : The method must successfully resolve the Active Pharmaceutical Ingredient (API) from its synthetic precursors (e.g., benzyl alcohol, 2-chloronicotinic acid) and potential forced-degradation products (e.g., 2-isopropoxynicotinic acid resulting from ester hydrolysis).

This protocol outlines a self-validating, stability-indicating HPLC method developed using Quality by Design (QbD) principles, strictly adhering to the latest ICH Q2(R2) guidelines [1] and USP <1225> compendial standards [2].

Physicochemical Profiling & Method Rationale

Before initiating empirical scouting, a theoretical physicochemical profile of the analyte dictates the boundaries of the chromatographic design space.

Table 1: Physicochemical Properties of Benzyl 2-isopropoxynicotinate
ParameterValueChromatographic Implication
Molecular Formula C₁₆H₁₇NO₃Moderate molecular weight (271.31 g/mol ); standard reversed-phase (RP) conditions apply.
LogP (Estimated) ~3.5Highly lipophilic. Requires a high percentage of organic modifier (e.g., Acetonitrile) for elution.
pKa (Estimated) ~3.0 (Pyridine N)Requires strict pH control. Mobile phase pH must be < 2.0 or > 5.0 to ensure a single ionization state.
UV Maxima 210 nm, 254 nmStrong chromophores present (benzyl and pyridine rings). 254 nm offers high specificity and baseline stability.
The Causality of Experimental Choices (E-E-A-T)
  • Stationary Phase Selection : A C18 superficially porous particle (SPP) column (2.7 µm) was selected over traditional fully porous particles. SPP columns provide UHPLC-like mass transfer kinetics and high theoretical plate counts at standard HPLC backpressures. This is critical for resolving closely eluting ester analogs [3].

  • Mobile Phase pH and Additives : To address the basicity of the pyridine ring (pKa ~3.0), the aqueous mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA) (yielding a pH of ~2.0). At this pH, the pyridine nitrogen is fully protonated. TFA acts as a strong ion-pairing agent, masking residual surface silanols on the silica matrix and completely mitigating secondary interactions that cause peak tailing [3].

  • Gradient Elution Strategy : An isocratic method would result in excessive retention of the lipophilic intact ester or inadequate retention of polar degradants (like 2-isopropoxynicotinic acid). A linear gradient from 10% to 90% Acetonitrile ensures polar impurities elute early with high resolution, while the main peak elutes with a sharp, symmetrical profile.

Method Development Workflow Visualization

HPLC_Workflow N1 1. Physicochemical Profiling (pKa ~3.0, LogP ~3.5) N2 2. Column & Mobile Phase Scouting (C18 SPP, 0.1% TFA / ACN) N1->N2 Define QbD Space N3 3. Gradient Optimization (Target Resolution > 2.0) N2->N3 Select Optimal Conditions N4 4. System Suitability Testing (SST) (Tailing < 1.5, %RSD < 2.0%) N3->N4 Establish Control Strategy N5 5. Method Validation (ICH Q2(R2) & USP <1225>) N4->N5 Execute Validation Protocol

Caption: Quality-by-Design (QbD) workflow for HPLC method development and lifecycle validation.

Experimental Protocol

Chromatographic Conditions
Table 2: Final Optimized HPLC Parameters
ParameterCondition
Column Kinetex® C18, 100 x 4.6 mm, 2.7 µm (or equivalent SPP C18)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temperature 35 °C ± 1 °C (Ensures retention time reproducibility)
Detection Wavelength 254 nm (Reference 360 nm if using DAD)
Injection Volume 5.0 µL
Needle Wash 50:50 Water:Acetonitrile (v/v)
Table 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold for polar retention
2.09010Isocratic hold
12.01090Linear ramp for lipophilic elution
15.01090Column flush
15.19010Return to initial conditions
20.09010Column re-equilibration
Step-by-Step Sample Preparation

Note: Benzyl 2-isopropoxynicotinate is practically insoluble in pure water. The diluent must contain sufficient organic modifier to prevent sample precipitation in the vial.

  • Diluent Preparation : Prepare a mixture of 50:50 Acetonitrile:Water (v/v). Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 25.0 mg of Benzyl 2-isopropoxynicotinate reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • System Suitability (SST) Solution : Spike the Working Standard with 0.5% (w/w) of Benzyl Alcohol and 2-Isopropoxynicotinic acid to verify resolution.

Self-Validating System Suitability Testing (SST)

To ensure the method is a self-validating system, every analytical sequence must begin with an SST injection. The sequence is automatically aborted by the Chromatography Data System (CDS) if the following criteria are not met, preventing the generation of invalid data [2].

Table 4: SST Acceptance Criteria
ParameterTarget ValueJustification
Retention Time (RT) ~9.5 min ± 0.2 minConfirms correct mobile phase composition and flow.
Tailing Factor ( Tf​ ) 1.5Ensures silanol interactions are fully suppressed by TFA.
Theoretical Plates ( N ) 10,000Verifies column efficiency and integrity.
Resolution ( Rs​ ) 2.0Ensures baseline separation between the API and benzyl alcohol.
Injection Precision %RSD 1.0% (n=6)Validates autosampler performance and integration consistency.

Method Validation Strategy

Following the optimization of the method, it must be formally validated according to the ICH Q2(R2) guidelines [1].

  • Specificity (Forced Degradation) : The method must be stability-indicating. Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C). The peak purity angle of the Benzyl 2-isopropoxynicotinate peak (assessed via Diode Array Detector) must be less than the purity threshold, proving no co-elution of degradants.

  • Linearity and Range : Prepare standard solutions ranging from 25% to 150% of the nominal working concentration (0.025 mg/mL to 0.150 mg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery) : Spike API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Robustness : Deliberately vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase organic composition ( ± 2%). The SST criteria (specifically Resolution 2.0) must be maintained across all variations to prove the method's resilience in routine quality control environments [3].

References[1] International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from https://www.ich.org/page/quality-guidelines

[2] United States Pharmacopeia (USP). (2025). USP General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link] [3] Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from [Link]

Application

Application Notes and Protocols for the Extraction and Purification of Benzyl 2-isopropoxynicotinate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principal techniques for the extraction and purification of Benzyl 2-isopropoxynicotinate, a k...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal techniques for the extraction and purification of Benzyl 2-isopropoxynicotinate, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure high purity and yield, critical for downstream applications in drug development and research. This document emphasizes the scientific principles behind each step, offering a robust framework for procedural optimization.

Introduction to the Purification of Benzyl 2-isopropoxynicotinate

Benzyl 2-isopropoxynicotinate is a molecule of significant interest in medicinal chemistry, often serving as a scaffold for more complex pharmaceutical agents. Its structure, comprising a substituted pyridine ring and a benzyl ester, dictates the purification strategies that can be effectively employed. The primary goal of any purification process is the removal of unreacted starting materials, by-products, and any catalysts used during its synthesis. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and compromise the quality of the final active pharmaceutical ingredient (API).

The choice of purification technique is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will explore several orthogonal methods, including liquid-liquid extraction, column chromatography, and recrystallization, providing detailed protocols for each.

Physicochemical Properties of Benzyl 2-isopropoxynicotinate

A thorough understanding of the physicochemical properties of Benzyl 2-isopropoxynicotinate is essential for designing effective purification protocols.

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₃[1]
Molecular Weight271.31 g/mol [1]
Topological Polar Surface Area (TPSA)48.42 Ų[1]
logP3.2258[1]

The moderately lipophilic nature (logP > 3) and the presence of a basic pyridine nitrogen are key characteristics that will be exploited in the purification strategies outlined below.

Extraction Techniques

Extraction is a fundamental step to isolate the crude Benzyl 2-isopropoxynicotinate from the reaction mixture. The choice of extraction method will depend on the reaction solvent and the nature of the impurities.

Acid-Base Liquid-Liquid Extraction

This technique is particularly effective for separating the basic Benzyl 2-isopropoxynicotinate from non-basic organic impurities. The pyridine nitrogen can be protonated with a dilute acid, rendering the molecule water-soluble as its corresponding salt.

Causality Behind Experimental Choices:

  • Choice of Acid: A dilute mineral acid, such as 1M hydrochloric acid (HCl), is typically used. The concentration is kept low to avoid potential hydrolysis of the benzyl ester group.

  • Choice of Organic Solvent: An organic solvent that is immiscible with water is required. Dichloromethane (DCM) or ethyl acetate are common choices due to their good dissolving power for a wide range of organic compounds.

  • Basification: A weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), is used to neutralize the acidic aqueous layer and regenerate the free base of Benzyl 2-isopropoxynicotinate, allowing it to be extracted back into an organic solvent. Using a weak base minimizes the risk of ester hydrolysis.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The Benzyl 2-isopropoxynicotinate will move into the aqueous phase as the pyridinium salt.

  • Separation: Separate the two layers. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a saturated solution of NaHCO₃ or 1M NaOH until the pH is > 8.

  • Back-Extraction: Extract the liberated Benzyl 2-isopropoxynicotinate back into a fresh portion of the organic solvent (e.g., ethyl acetate). Repeat this step 2-3 times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

G cluster_extraction Acid-Base Extraction Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve wash_acid Wash with Aqueous Acid (1M HCl) dissolve->wash_acid separate1 Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer (Pyridinium Salt) separate1->aqueous_layer Product organic_layer_impurities Organic Layer (Non-basic Impurities) separate1->organic_layer_impurities Impurities basify Basify Aqueous Layer (pH > 8) aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic_layer_product Organic Layer (Pure Product) separate2->organic_layer_product dry_evaporate Dry and Evaporate organic_layer_product->dry_evaporate pure_product Purified Benzyl 2-isopropoxynicotinate dry_evaporate->pure_product

Caption: Workflow for Acid-Base Extraction.

Supercritical Fluid Extraction (SFE)

For a greener and more advanced extraction method, supercritical carbon dioxide (SC-CO₂) can be employed. This technique leverages the properties of CO₂ above its critical temperature and pressure, where it behaves as a fluid with high solvating power and low viscosity.[2]

Causality Behind Experimental Choices:

  • Solvent: Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the product by depressurization.[2]

  • Acid-Base Interaction: The weak Lewis acidity of CO₂ can interact favorably with the basic pyridine nitrogen, enhancing the extraction of pyridine derivatives from aqueous or solid matrices.[3]

Protocol for Supercritical Fluid Extraction (Conceptual):

  • Loading: The crude product (e.g., adsorbed onto a solid support) is loaded into the extraction vessel.

  • Extraction: Pressurized CO₂ (liquid or supercritical) is passed through the vessel at a controlled temperature and pressure (e.g., 60 to 300 bar and 5 to 80 °C).[3]

  • Separation: The CO₂ containing the extracted Benzyl 2-isopropoxynicotinate is passed into a separation vessel where the pressure is reduced. This causes the CO₂ to vaporize, leaving behind the purified product.

  • Recycling: The gaseous CO₂ can be re-compressed and recycled back into the system.

Purification Techniques

Following initial extraction, further purification is often necessary to achieve the high purity required for pharmaceutical applications.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like Benzyl 2-isopropoxynicotinate, normal-phase chromatography on silica gel is highly effective.[4]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that will interact more strongly with polar impurities.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation between the product and impurities. A less polar eluent will result in a slower elution of the product.

  • Tailing Reduction: The basicity of the pyridine ring can sometimes lead to tailing on the silica gel column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.[6]

Protocol for Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude Benzyl 2-isopropoxynicotinate in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) can be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified Benzyl 2-isopropoxynicotinate.

G cluster_chromatography Silica Gel Chromatography Workflow crude_product Crude Benzyl 2-isopropoxynicotinate prepare_column Prepare and Pack Silica Gel Column crude_product->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Benzyl 2-isopropoxynicotinate evaporate_solvent->pure_product

Caption: Workflow for Silica Gel Column Chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be highly soluble at all temperatures or insoluble. For nicotinic acid esters, solvents like acetone, ethanol, or aqueous mixtures of these have been shown to be effective.[7][8]

Protocol for Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude Benzyl 2-isopropoxynicotinate until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The successful purification of Benzyl 2-isopropoxynicotinate is a critical step in its utilization for pharmaceutical research and development. The choice of purification strategy should be guided by the nature of the impurities and the desired scale and purity of the final product. A multi-step approach, combining an initial extraction with a final purification step like column chromatography or recrystallization, is often the most effective way to achieve high-purity material. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification process for Benzyl 2-isopropoxynicotinate.

References

  • Google Patents.
  • Arkivoc. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Google Patents.
  • Preprints.org. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACS Publications. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]

  • PMC. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. [Link]

  • Google Patents.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography? [Link]

Sources

Method

Application Note: High-Fidelity NMR Sample Preparation for Benzyl 2-isopropoxynicotinate

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the preparation of Benzyl 2-isopropoxynicotinate sam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the preparation of Benzyl 2-isopropoxynicotinate samples for Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling & Causality-Driven Design

Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a functionalized pyridine derivative featuring an isopropoxy ether and a benzyl ester[1]. Accurate structural elucidation and purity assessment via NMR require rigorous sample preparation. As a Senior Application Scientist, I emphasize that NMR sample preparation is not merely a physical transfer of material—it is the engineering of a highly homogeneous magnetic environment.

Mechanistic Causality in Solvent Selection

For this moderately lipophilic molecule, Chloroform-d (CDCl₃) is the optimal solvent.

  • Viscosity and Relaxation: CDCl₃ possesses low viscosity, which ensures rapid molecular tumbling (short correlation time, τc​ ). This rapid tumbling averages out chemical shift anisotropy and homonuclear dipole-dipole interactions, yielding sharp, highly resolved spectral lines.

  • Spectral Clarity: The residual CHCl₃ peak at 7.26 ppm falls within the aromatic region. While Benzyl 2-isopropoxynicotinate has phenyl and pyridine protons in this vicinity, the critical diagnostic signals—the benzyl methylene singlet and the isopropoxy methine septet (both expected near 5.0–5.5 ppm)—remain completely unobstructed in CDCl₃.

The Physics of Volume and Concentration

According to established , the quality of the sample dictates the quality of the spectrum.

  • Volume Causality: The receiver coil in a standard NMR probe is typically 12–16 mm long. The sample must be filled to a height of 40–50 mm (approx. 0.6 mL) [2]. If the sample is shorter, the magnetic susceptibility ( χ ) discontinuities at the liquid-air (meniscus) and liquid-glass interfaces fall within the coil's detection volume. This creates severe localized magnetic field gradients ( B0​ distortions) that room-temperature shim coils cannot correct, resulting in asymmetrical line broadening[3].

  • Concentration Causality: Over-concentrating the sample increases macroscopic viscosity, which broadens peaks. Under-concentrating the sample degrades the signal-to-noise (S/N) ratio, requiring exponentially longer acquisition times[4].

Quantitative Data Summaries

Table 1: Physicochemical & NMR Properties
ParameterSpecification
Compound Name Benzyl 2-isopropoxynicotinate
CAS Number 1826110-24-0
Molecular Weight 271.31 g/mol
Preferred Solvent Chloroform-d (CDCl₃) with 0.03% v/v TMS
Residual Solvent Peak (¹H) 7.26 ppm
Residual Solvent Peak (¹³C) 77.16 ppm (Triplet)
Table 2: Concentration & Volume Matrix
Experiment TypeOptimal MassSolvent VolumeMechanistic Rationale
¹H NMR (1D) 5 – 15 mg0.6 mLOptimizes S/N ratio without increasing solution viscosity.
¹³C NMR (1D) 25 – 50 mg0.6 mLCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C nuclei.
2D NMR (COSY/HSQC) 15 – 25 mg0.6 mLBalances heteronuclear transfer sensitivity with optimal T2​ relaxation times.

Mandatory Visualization: Sample Preparation Workflow

The following workflow illustrates the critical path for preparing a high-fidelity NMR sample.

NMR_Workflow Start 1. Weigh Analyte (5-50 mg) Solvent 2. Add 0.6 mL CDCl3 (Deuterated Solvent) Start->Solvent Dissolve 3. Vortex / Sonicate (Ensure Homogeneity) Solvent->Dissolve Filter 4. Filter Solution (Remove Particulates) Dissolve->Filter Transfer 5. Transfer to Tube (5 mm NMR Tube) Filter->Transfer Check 6. Verify Volume (40-50 mm Height) Transfer->Check Degas 7. Degas & Cap (Optional N2 Flush) Check->Degas Analyze 8. NMR Acquisition (1H, 13C, 2D NMR) Degas->Analyze

Workflow for high-fidelity NMR sample preparation of Benzyl 2-isopropoxynicotinate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Gravimetric Analysis

  • Action: Weigh the appropriate mass of Benzyl 2-isopropoxynicotinate (see Table 2) into a clean, dry 1-dram glass vial.

  • Causality: Preparing the solution in a secondary vial rather than directly in the NMR tube prevents accidental contamination of the tube walls and allows for aggressive mechanical mixing.

Step 2: Solvation & Homogenization

  • Action: Add exactly 0.6 mL of CDCl₃ to the vial using a calibrated glass syringe. Vortex the vial for 10–15 seconds.

  • Validation Checkpoint: Hold the vial against a bright light source. The solution must be completely transparent. If Schlieren lines (optical distortions due to concentration gradients) or undissolved solids are visible, continue vortexing or apply mild sonication.

Step 3: Particulate Filtration (Critical)

  • Action: Tightly pack a 2 mm plug of glass wool into a clean Pasteur pipette. Draw the homogenized solution into a second pipette, and force it through the glass wool filter directly into a high-quality 5 mm NMR tube.

  • Causality: Suspended solid particles (dust, lint, undissolved analyte) possess different magnetic susceptibilities than the solvent. This creates localized micro-gradients in the magnetic field around each particle, causing irreversible line broadening[5]. Filtration is non-negotiable.

Step 4: Meniscus & Volume Verification

  • Action: Measure the liquid height inside the NMR tube.

  • Validation Checkpoint: The liquid column must measure exactly 40 to 50 mm. If it is too low, add filtered CDCl₃ dropwise until the minimum height is achieved to prevent shimming failures[2][6].

Step 5: Degassing (Optional but Recommended for 2D NOESY)

  • Action: Gently flush the headspace of the NMR tube with a slow stream of dry nitrogen gas for 30 seconds before capping.

  • Causality: Displaces dissolved paramagnetic oxygen ( O2​ ). Oxygen accelerates spin-lattice relaxation ( T1​ ) and can quench the Nuclear Overhauser Effect (NOE), degrading the quality of through-space correlation experiments[7].

Step 6: Sealing and System Validation

  • Action: Cap the tube tightly. Wipe the exterior of the glass with a lint-free Kimwipe moistened with isopropanol to remove fingerprints (finger oils distort the magnetic field). Label the tube only at the absolute top edge.

  • Final Validation Checkpoint: Place the tube in the spectrometer's depth gauge. Verify that the sample volume is perfectly centered around the receiver coil mark and that the tube spins freely without wobble.

References

  • Western University, JB Stothers NMR Facility. NMR Sample Preparation Guidelines. Retrieved from:[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from:[Link]

Sources

Application

Application Note: Formulation of Benzyl 2-isopropoxynicotinate (B2IN) for Targeted Drug Delivery via Polymeric Micelles

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale The development of targeted nanomedicines requires payloads wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The development of targeted nanomedicines requires payloads with specific physicochemical properties to ensure stable encapsulation and controlled release. Benzyl 2-isopropoxynicotinate (B2IN) is a highly lipophilic derivative of nicotinic acid. While nicotinic acid (niacin) and its derivatives are well-documented for their therapeutic roles, their high polarity often limits cellular permeability and encapsulation efficiency in lipid-based carriers[1].

The prodrug approach—masking the polar carboxylic acid with lipophilic moieties—significantly enhances membrane partitioning and carrier compatibility[1]. In B2IN, the benzyl ester and isopropoxy ether groups confer extreme hydrophobicity. This makes B2IN an ideal model pharmacophore for encapsulation within the hydrophobic core of amphiphilic block copolymers. Upon delivery to the target intracellular environment, the benzyl ester bond is highly susceptible to cleavage by cytosolic carboxylesterases, ensuring rapid bioconversion to the active nicotinate[1]. Furthermore, nicotinate-based functionalization has been shown to improve carrier performance and cellular uptake in nanoparticle platforms[2].

This application note details a self-validating framework for formulating B2IN into poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) micelles, enabling passive targeting via the Enhanced Permeability and Retention (EPR) effect[3].

Physicochemical Profiling of B2IN

Before formulation, understanding the solute's physical parameters is critical for selecting the appropriate polymer core. The bulky, hydrophobic nature of B2IN dictates the need for a highly lipophilic core, such as PCL, to prevent premature drug leakage.

Table 1: Physicochemical Properties of Benzyl 2-isopropoxynicotinate

ParameterValue / DescriptionFormulation Implication
CAS Number 1826110-24-0[4]Unique identifier for sourcing high-purity API.
Molecular Formula C₁₆H₁₇NO₃[4]Indicates a high carbon-to-heteroatom ratio.
Molecular Weight 271.31 g/mol [4]Small molecule; highly suitable for micellar cores.
Structural Features Pyridine ring, Benzyl ester, Isopropoxy etherDrives hydrophobic interactions with the PCL block.
Cleavage Site Benzyl esterSusceptible to intracellular esterase hydrolysis.

Formulation Engineering: PEG-b-PCL Micellar System

Workflow S1 Organic Phase (B2IN + PEG-PCL) S2 Rotary Evaporation (Thin Film) S1->S2 S3 Aqueous Hydration (Self-Assembly) S2->S3 S4 Dialysis (Purification) S3->S4 S5 Lyophilization (Storage) S4->S5

Fig 1: Step-by-step workflow for the formulation of B2IN-loaded polymeric micelles.

Validated Protocols: Step-by-Step Methodology
Protocol 1: Preparation of B2IN-Loaded Micelles (Thin-Film Hydration)
  • Co-dissolution: Dissolve 10 mg of B2IN and 90 mg of PEG-b-PCL copolymer in 5 mL of Dichloromethane (DCM) in a round-bottom flask.

    • Causality: DCM acts as a common solvent, ensuring molecular-level mixing of the drug and polymer. This prevents phase separation during the drying process.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the DCM at 40°C under reduced pressure for 30 minutes, followed by vacuum desiccation overnight.

    • Causality: Slow evaporation creates a uniform, ultra-thin polymer-drug film. A high surface-area-to-volume ratio is thermodynamically required to favor spontaneous micellar self-assembly upon hydration, preventing macroscopic precipitation of the highly hydrophobic B2IN.

  • Hydration: Hydrate the film with 10 mL of ultra-pure water (Milli-Q) at 60°C (above the phase transition temperature of PCL) while sonicating for 15 minutes.

  • Purification (Self-Validation Step): Transfer the micellar dispersion into a dialysis bag (MWCO 3.5 kDa) and dialyze against 1 L of distilled water for 24 hours, changing the water three times.

    • Causality & Trustworthiness: Dialysis maintains sink conditions to drive unencapsulated B2IN out of the bag. If encapsulation fails, the drug will precipitate or dialyze out, which is subsequently detected as a low Encapsulation Efficiency (EE%) during HPLC analysis.

Protocol 2: Physicochemical Characterization & Quality Control
  • Size and Zeta Potential: Dilute 100 µL of the purified micelle solution in 900 µL of Milli-Q water. Analyze via Dynamic Light Scattering (DLS).

  • Drug Loading Analysis: Lyophilize 1 mL of the micelle solution. Dissolve the resulting powder in 1 mL of Acetonitrile to disrupt the micelles. Analyze the B2IN concentration via RP-HPLC (C18 column, UV detection at 254 nm).

    • Equations:

      • EE% = (Weight of B2IN in micelles / Initial weight of B2IN) × 100

      • DL% = (Weight of B2IN in micelles / Total weight of micelles) × 100

Table 2: Representative Quality Control Data for B2IN-Micelles

QC MetricTarget SpecificationObserved ValueAnalytical Method
Hydrodynamic Diameter < 150 nm112 ± 4 nmDLS
Polydispersity Index (PDI) < 0.2000.145 ± 0.02DLS
Zeta Potential Neutral to slightly negative-3.2 ± 1.1 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 85%91.4%RP-HPLC
Drug Loading (DL%) ~ 10%9.2%RP-HPLC

Intracellular Activation & Release Kinetics

The core advantage of utilizing B2IN is its nature as an esterase-cleavable prodrug. To validate this mechanism, an in vitro release assay must simulate both the systemic circulation and the intracellular cytosolic environment.

Pathway N1 B2IN-Micelle (Bloodstream) N2 Target Tissue (EPR Effect) N1->N2 Circulation N3 Cellular Uptake (Endocytosis) N2->N3 Accumulation N4 Endosome (Acidic pH) N3->N4 Internalization N5 Cytosol (Esterase Activity) N4->N5 Endosomal Escape N6 Active Nicotinate (Therapeutic Effect) N5->N6 Benzyl Ester Cleavage

Fig 2: Intracellular prodrug activation pathway of B2IN following micellar endocytosis.

Protocol 3: Esterase-Triggered Release Assay
  • Setup: Aliquot 2 mL of B2IN-micelles into two separate dialysis tubes (MWCO 3.5 kDa).

  • Media Preparation:

    • Control Medium: 20 mL of PBS (pH 7.4) with 0.5% Tween-80 (to maintain sink conditions for the highly lipophilic drug).

    • Triggered Medium: 20 mL of PBS (pH 7.4) + 0.5% Tween-80 + 100 U/mL Porcine Liver Esterase (PLE).

  • Incubation & Sampling: Incubate at 37°C under continuous shaking (100 rpm). Withdraw 1 mL of the external medium at predetermined time points (1, 2, 4, 8, 12, 24, 48 hours) and replace with 1 mL of fresh medium.

  • Analysis: Quantify the released active nicotinate via HPLC.

    • Causality & Trustworthiness: The inclusion of PLE directly simulates the cytosolic environment. Comparing the two kinetics validates the prodrug mechanism: minimal release in pure PBS confirms that the hydrophobic PCL core stably retains B2IN during circulation, while rapid release in the presence of PLE confirms that the payload is successfully activated by enzymatic cleavage.

Table 3: Comparative In Vitro Release Kinetics

Time Point (Hours)Cumulative Release (%) - PBS ControlCumulative Release (%) - PBS + PLE (Esterase)
2 4.1 ± 0.528.4 ± 2.1
8 9.3 ± 1.265.2 ± 3.4
24 15.6 ± 1.889.7 ± 4.0
48 21.2 ± 2.096.5 ± 2.5

References

  • "Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers". PubMed Central (NIH). Available at:[Link]

  • "Nanotechnology-Based Drug Delivery to Improve the Therapeutic Benefits of NRF2 Modulators in Cancer Therapy". MDPI. Available at: [Link]

  • "Nicotinic Acid-Modified Chitosan Nanoparticles for Enhanced Resveratrol Delivery and Anticancer Activity". Biopolymers (NIH/PubMed). Available at:[Link]

Sources

Method

Mass spectrometry fragmentation pathways for Benzyl 2-isopropoxynicotinate

Application Note & Protocol: ESI-MS/MS Fragmentation Pathways of Benzyl 2-isopropoxynicotinate Executive Summary Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a structurally complex pyridine derivative frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: ESI-MS/MS Fragmentation Pathways of Benzyl 2-isopropoxynicotinate

Executive Summary

Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a structurally complex pyridine derivative frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical development[1]. Understanding its gas-phase fragmentation behavior is critical for metabolite identification, impurity profiling, and pharmacokinetic (PK) quantification. This application note delineates the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation mechanics of Benzyl 2-isopropoxynicotinate, providing researchers with a self-validating analytical protocol and a deep mechanistic understanding of its collision-induced dissociation (CID) pathways.

Structural Mechanics & Predictive Fragmentation Theory

Benzyl 2-isopropoxynicotinate (C₁₆H₁₇NO₃, exact mass 271.1208 Da) readily ionizes in positive ESI mode to form a stable protonated precursor ion [M+H]+ at m/z 272.1287[1]. The protonation predominantly occurs at the highly basic pyridine nitrogen. Upon subjection to CID, the molecule exhibits three primary, predictable structural vulnerabilities based on established organic mass spectrometry rules:

Pathway A: Tropylium Cation Formation (m/z 91) The benzyl ester moiety is highly susceptible to inductive cleavage. Upon moderate-to-high collision energy, the carbon-oxygen bond of the ester breaks. Rather than forming a simple primary carbocation, the resulting benzyl cation ( C7​H7+​ ) undergoes a rapid gas-phase rearrangement to form the highly resonance-stabilized, seven-membered tropylium cation at m/z 91.0548[2]. This is typically the base peak in the MS/MS spectrum due to its extreme thermodynamic stability[2].

Pathway B: Isopropoxy Ether Cleavage (m/z 230) Branched alkyl ethers attached to aromatic systems undergo characteristic neutral losses. The isopropoxy group at the 2-position of the pyridine ring undergoes a McLafferty-type rearrangement or a concerted β -hydrogen transfer to the adjacent ether oxygen or pyridine nitrogen[3]. This results in the neutral loss of propene (42.0470 Da), yielding a product ion at m/z 230.0817. This pathway is highly diagnostic for isopropyl ethers and requires relatively low activation energy.

Pathway C: Benzyl Alcohol Neutral Loss (m/z 164) Alternatively, the benzyl ester can undergo a rearrangement involving the transfer of a hydrogen atom (often from the ortho-position of the pyridine ring or via a solvent-mediated gas-phase process) to the ester oxygen, resulting in the neutral loss of benzyl alcohol (108.0575 Da)[4]. This yields an acylium ion or a protonated 2-isopropoxynicotinic acid core at m/z 164.0712[3].

Sequential Fragmentation (m/z 122) Product ions generated from Pathways B and C can undergo secondary fragmentation. The m/z 230 ion can subsequently lose benzyl alcohol, or the m/z 164 ion can lose propene, both converging on a stable 2-hydroxynicotinic acid core fragment at m/z 122.0242.

Quantitative Fragmentation Data Summary

To facilitate rapid method development (e.g., Multiple Reaction Monitoring [MRM] transitions), the theoretical exact masses and empirically expected relative abundances are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Expected Relative Abundance
272.1287 91.0548181.0739Tropylium cation ( C7​H7+​ )25 - 35100% (Base Peak)
272.1287 230.081742.0470Loss of Propene ( C3​H6​ )10 - 1540 - 60%
272.1287 164.0712108.0575Loss of Benzyl Alcohol ( C7​H8​O )15 - 2520 - 40%
272.1287 122.0242150.10452-Hydroxynicotinic acid core20 - 3010 - 25%

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol incorporates a self-validating feedback loop. Do not blindly apply collision energies; instead, rely on the described energy-ramping causality to map the specific ion optics of your instrument.

Phase 1: System Suitability and Sample Preparation

Causality: Matrix effects and source contamination can suppress the precursor ion or introduce isobaric interferences. A clean, standardized solvent system ensures that the observed fragments are strictly derived from the analyte.

  • Preparation: Dissolve Benzyl 2-isopropoxynicotinate reference standard in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Note: Formic acid is critical as it forces the equilibrium toward the [M+H]+ state, maximizing precursor yield.

  • Blank Verification: Inject the 50:50 diluent blank via direct infusion. Verify that the background at m/z 272.1 and m/z 91.1 is <1e3 counts per second (cps).

Phase 2: Source Optimization (Direct Infusion)

Causality: ESI source parameters (temperature, gas flow, capillary voltage) dictate ionization efficiency and in-source fragmentation. We must maximize the intact precursor before applying CID.

  • Infuse the 1 µg/mL standard at 10 µL/min using a syringe pump directly into the ESI source.

  • Monitor m/z 272.1 in Q1 (Full Scan mode).

  • Adjust the capillary voltage (typically 3.0–4.5 kV) and desolvation temperature (typically 250–350 °C) until the m/z 272.1 signal plateaus.

  • Validation Check: Look for m/z 230.1 in the Q1 scan. If its abundance exceeds 10% of the precursor, your declustering potential (DP) or source temperature is too high, causing unintended in-source fragmentation. Lower these parameters until the intact precursor is >90% of the total ion current.

Phase 3: Collision Energy (CE) Ramping and Pathway Elucidation

Causality: Different chemical bonds require different activation energies to cleave. Ramping the CE allows us to observe the kinetic sequence of fragmentation (e.g., distinguishing primary losses from secondary losses).

  • Isolate m/z 272.1 in Q1 with a narrow isolation window (0.7 Da) to prevent co-isolation of isotopes.

  • Perform a Product Ion Scan (Q3) from m/z 50 to 300.

  • Set the collision gas (Argon or Nitrogen) to a standardized pressure (e.g., 1.5 mTorr).

  • CE Ramping: Acquire continuous spectra while stepping the CE from 5 eV to 50 eV in 5 eV increments.

  • Data Interpretation (Self-Validation):

    • At 10-15 eV , you must observe the emergence of m/z 230.1. This validates the low-energy propene loss.

    • At 20-30 eV , m/z 91.1 should rapidly increase and become the base peak, validating the tropylium rearrangement[2].

    • If m/z 122.0 appears only afterm/z 230.1 peaks, this confirms it is a secondary fragment derived from the m/z 230.1 intermediate.

Mechanistic Pathway Visualizations

The following diagrams illustrate the logical workflow for MS/MS optimization and the specific chemical fragmentation pathways of Benzyl 2-isopropoxynicotinate.

Workflow N1 1. Sample Preparation (1 µg/mL in 50% MeOH/0.1% FA) N2 2. Source Optimization (Maximize m/z 272.1, Min. In-Source Frag) N1->N2 Direct Infusion N3 3. Collision Energy Ramping (Stepwise 5-50 eV) N2->N3 Q1 Isolation N4 4. MS/MS Data Acquisition (Product Ion Scan m/z 50-300) N3->N4 CID Fragmentation N5 5. Pathway Elucidation (Map Primary vs Secondary Losses) N4->N5 Spectral Analysis

Fig 1. Self-validating LC-MS/MS optimization workflow for Benzyl 2-isopropoxynicotinate.

Pathway M Precursor Ion [M+H]+ m/z 272.128 F1 [M+H - C3H6]+ m/z 230.081 (Loss of Propene) M->F1 -42 Da (Low CE) F2 [C7H7]+ m/z 91.055 (Tropylium Cation) M->F2 Inductive Cleavage (High CE) F3 [M+H - C7H8O]+ m/z 164.071 (Loss of Benzyl Alcohol) M->F3 -108 Da (Med CE) F4 [M+H - C3H6 - C7H8O]+ m/z 122.024 (2-Hydroxynicotinic Acid) F1->F4 -108 Da (Secondary) F3->F4 -42 Da (Secondary)

Fig 2. ESI-MS/MS collision-induced dissociation pathways for Benzyl 2-isopropoxynicotinate.

References

  • Journal of Visualized Experiments (JoVE). "Mass Spectrometry: Aromatic Compound Fragmentation". JoVE Science Education. Available at:[Link]

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra". Metware Biotechnology. Available at:[Link]

  • Canadian Science Publishing. "The Mass Spectrometry of para-Substituted Benzyl Nitrates". Canadian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: Pilot-Scale Synthesis and Process Optimization of Benzyl 2-isopropoxynicotinate

Executive Summary Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a critical heterocyclic building block utilized in the development of advanced therapeutics, including Somatostatin receptor subtype 5 (SSTR5) antago...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0) is a critical heterocyclic building block utilized in the development of advanced therapeutics, including Somatostatin receptor subtype 5 (SSTR5) antagonists and Dihydroorotate dehydrogenase (DHODH) inhibitors [1, 2]. Transitioning the synthesis of this intermediate from bench-scale (milligrams to grams) to pilot-scale (kilograms) requires rigorous process optimization to ensure thermal control, high atom economy, and scalable purification.

This application note details a robust, two-step synthetic protocol designed for pilot studies. By replacing hazardous or environmentally problematic reagents with scalable alternatives, this workflow ensures high-fidelity production while maintaining strict safety and quality standards.

Retrosynthetic Analysis and Route Justification

The synthesis of Benzyl 2-isopropoxynicotinate relies on two fundamental transformations starting from the commercially available and inexpensive 2-chloronicotinic acid:

  • Esterification (Benzylation): Protection of the carboxylic acid via reaction with benzyl bromide.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Displacement of the 2-chloro moiety with an isopropoxide nucleophile.

Causality in Process Design: At the bench scale, SN​Ar reactions on pyridine systems often employ highly reactive bases like sodium hydride (NaH) in anhydrous THF. For pilot-scale operations, NaH poses severe flammability and handling risks. Our optimized route replaces NaH with sodium isopropoxide (generated in situ or added as a solution) in an isopropanol/toluene solvent mixture. Toluene is introduced to elevate the boiling point of the reaction mixture, facilitating the activation energy required for the SN​Ar displacement without requiring pressurized reactors.

SynthesisWorkflow Start 2-Chloronicotinic Acid (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Intermediate Benzyl 2-chloronicotinate (Intermediate) Step1->Intermediate >95% Yield Waste Aqueous Waste Treatment (Halide & Solvent Recovery) Step1->Waste KBr, DMF waste Step2 Step 2: SNAr (NaOiPr, iPrOH/Toluene, 85°C) Intermediate->Step2 Product Benzyl 2-isopropoxynicotinate (Target API Intermediate) Step2->Product >92% Yield Step2->Waste NaCl, iPrOH waste

Fig 1: Two-step pilot-scale synthetic workflow for Benzyl 2-isopropoxynicotinate.

Quantitative Data: SN​Ar Optimization

To establish a self-validating system, the second step ( SN​Ar ) was evaluated across multiple parameters to determine the optimal balance of yield, reaction time, and safety profile.

EntryBase / Nucleophile SourceSolvent SystemTemp (°C)Time (h)Conversion (%)Purity (HPLC)
1NaH / IsopropanolTHF651285%92%
2 Cs2​CO3​ / IsopropanolDMF90878%88%
3NaOiPr (21% in iPrOH)iPrOH82694%96%
4 NaOiPr (21% in iPrOH) iPrOH / Toluene (1:2) 85 4 >98% >98%

Table 1: Optimization matrix for the SN​Ar conversion of Benzyl 2-chloronicotinate to Benzyl 2-isopropoxynicotinate. Entry 4 was selected for the pilot protocol due to superior reaction kinetics and avoidance of Class 2 solvents like DMF in the final step.

Pilot-Scale Experimental Protocols

Step 1: Synthesis of Benzyl 2-chloronicotinate

Note: Benzyl bromide is a potent lachrymator. All charging operations must be conducted via closed-line transfers under nitrogen.

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N2​ for 15 minutes.

  • Charging: Add 2-chloronicotinic acid (2.0 kg, 12.7 mol) and anhydrous N,N-Dimethylformamide (DMF) (15.0 L). Agitate at 150 rpm until complete dissolution is achieved.

  • Base Addition: Charge anhydrous Potassium Carbonate ( K2​CO3​ ) (2.1 kg, 15.2 mol, 1.2 equiv) in portions over 30 minutes. Causality: Portion-wise addition prevents clumping and ensures a controlled evolution of any residual moisture/gas.

  • Alkylation: Heat the suspension to 40°C. Meter in Benzyl bromide (2.28 kg, 13.3 mol, 1.05 equiv) via an addition funnel over 2 hours. Maintain the internal temperature below 50°C to prevent runaway exothermic degradation.

  • Aging: Increase temperature to 60°C and stir for 4 hours. Monitor completion via HPLC (Target: < 1% starting material).

  • Workup: Cool the reactor to 20°C. Quench the reaction by slowly adding purified water (25 L). Extract the aqueous mixture with Ethyl Acetate (2 x 15 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 L) to efficiently partition and remove DMF from the organic phase.

  • Concentration: Concentrate the organic layer under reduced pressure (50 mbar, 40°C) to yield Benzyl 2-chloronicotinate as a pale yellow oil (approx. 3.0 kg, >95% yield), which is used directly in the next step.

Step 2: Synthesis of Benzyl 2-isopropoxynicotinate
  • Reactor Preparation: Ensure the 50 L reactor is completely dry to prevent competitive hydrolysis of the 2-chloro intermediate to the 2-hydroxy byproduct.

  • Charging: Dissolve the crude Benzyl 2-chloronicotinate (3.0 kg, 12.1 mol) in Toluene (12.0 L) and transfer to the reactor.

  • Nucleophile Addition: Slowly charge Sodium isopropoxide (NaOiPr) solution (21 wt% in isopropanol, 5.7 kg, 14.5 mol, 1.2 equiv) over 1 hour. Causality: Using a pre-formed alkoxide solution eliminates the hazardous handling of solid sodium or NaH at scale while ensuring a precise stoichiometric ratio.

  • Reaction: Heat the mixture to 85°C (gentle reflux of the iPrOH/Toluene azeotrope). Stir for 4 hours.

  • Monitoring: Sample for HPLC. The reaction is deemed complete when the intermediate is < 0.5%.

  • Quench and Workup: Cool to 10°C. Quench with saturated aqueous NH4​Cl (10 L) to neutralize any unreacted alkoxide. Separate the phases. Wash the organic (toluene) layer with water (10 L) and brine (10 L).

  • Crystallization/Purification: Concentrate the toluene layer to approximately 4 L. Add Heptane (12 L) slowly at 40°C, then cool the mixture to 0°C at a rate of 10°C/hour to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (2 x 2 L), and dry in a vacuum oven at 45°C for 24 hours.

  • Yield: 3.02 kg (92% from Benzyl 2-chloronicotinate).

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: 98.5% (UV detection at 254 nm).

  • LC-MS: m/z calculated for C16​H17​NO3​ [M+H]+ : 272.12; Found: 272.1.

  • 1H NMR (400 MHz, CDCl3​ ): δ 8.25 (dd, J = 4.8, 2.0 Hz, 1H), 8.12 (dd, J = 7.6, 2.0 Hz, 1H), 7.45 - 7.30 (m, 5H), 6.88 (dd, J = 7.6, 4.8 Hz, 1H), 5.35 (s, 2H), 5.30 (hept, J = 6.2 Hz, 1H), 1.38 (d, J = 6.2 Hz, 6H).

References

  • Google Patents. "US20220089568A1 - Dihydroorotate dehydrogenase inhibitors".

Technical Notes & Optimization

Troubleshooting

How to improve yield in Benzyl 2-isopropoxynicotinate synthesis

Welcome to the Technical Support & Process Optimization Center for the synthesis of Benzyl 2-isopropoxynicotinate[1]. This portal is designed for synthetic chemists and drug development professionals experiencing yield b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Optimization Center for the synthesis of Benzyl 2-isopropoxynicotinate[1].

This portal is designed for synthetic chemists and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or scalability challenges during the preparation of this functionalized pyridine scaffold. Below, you will find our diagnostic workflow, validated standard operating procedures (SOPs), quantitative optimization matrices, and an in-depth troubleshooting desk.

I. Diagnostic Workflow & Reaction Mapping

To successfully synthesize Benzyl 2-isopropoxynicotinate, the sequence of chemical events is critical. The synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a carboxylate alkylation. Reversing this sequence or failing to control moisture leads to dead-end byproducts.

Workflow SM 2-Chloronicotinic Acid Int 2-Isopropoxynicotinic Acid SM->Int NaH, iPrOH, THF (Target SNAr) ByP1 2-Hydroxynicotinic Acid (Hydrolysis) SM->ByP1 NaOH, H2O (Moisture/Aqueous) Prod Benzyl 2-isopropoxynicotinate Int->Prod BnBr, K2CO3, DMF (Target Alkylation) ByP2 Isopropyl 2-isopropoxynicotinate (Transesterification) Prod->ByP2 NaOiPr, iPrOH (If sequence reversed)

Synthesis workflow of Benzyl 2-isopropoxynicotinate highlighting target pathways and side reactions.

II. Validated Experimental Protocols

The following self-validating protocols are engineered to bypass common steric and electronic traps inherent to 2,3-disubstituted pyridines.

Protocol A: SNAr Synthesis of 2-Isopropoxynicotinic Acid

Mechanistic Rationale: The nitrogen in the pyridine ring strongly withdraws electron density, activating the 2-position for nucleophilic attack. However, generating the isopropoxide nucleophile in situ under strictly anhydrous conditions is mandatory to prevent competing hydrolysis[2].

  • Alkoxide Generation: To a flame-dried flask under nitrogen, add anhydrous 2-propanol (1.5 equivalents) in anhydrous THF (0.2 M relative to starting material). Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Stir at 50 °C for 30 minutes until H2 evolution ceases.

  • Substitution: Add 2-chloronicotinic acid (1.0 equivalent) in one portion. The extra equivalent of base deprotonates the carboxylic acid, while the isopropoxide attacks the 2-chloro position.

  • Reaction: Elevate the temperature to 70 °C and stir for 3–4 hours[2].

  • Validation Check: Monitor by LC-MS. The protocol is self-validating when the starting material peak (m/z 158) completely shifts to the intermediate mass (m/z 182).

  • Workup: Cool to 0 °C. Quench carefully with ice water. Wash the aqueous layer with EtOAc to remove mineral oil. Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract the precipitated product with EtOAc (3x). Dry over Na2SO4, filter, and concentrate to yield 2-isopropoxynicotinic acid.

Protocol B: Benzylation via Carboxylate Alkylation

Mechanistic Rationale: Traditional Fischer esterification or EDC/DMAP coupling is heavily sterically hindered by the bulky ortho-isopropoxy group. Alkylating the carboxylate directly with an electrophile (benzyl bromide) bypasses this steric crowding at the carbonyl carbon.

  • Deprotonation: Dissolve 2-isopropoxynicotinic acid (1.0 equivalent) in anhydrous DMF (0.3 M). Add finely powdered anhydrous K2CO3 (2.0 equivalents). Stir at room temperature for 15 minutes.

  • Alkylation: Add Benzyl bromide (1.1 equivalents) dropwise. Stir the suspension at room temperature for 4 hours.

  • Validation Check: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the baseline acid spot and the appearance of a high-Rf UV-active spot.

  • Workup: Dilute the reaction mixture with water (5x volume of DMF) to dissolve salts and partition into EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove residual DMF, followed by brine. Dry, filter, and concentrate. Purify via silica gel chromatography to yield pure Benzyl 2-isopropoxynicotinate[1].

III. Yield Optimization Matrix

Use the following quantitative data summary to compare conditions and identify why your current methodology may be underperforming.

Reaction StepCondition TestedPrimary Issue EncounteredAverage Yield (%)Recommended Action
Step 1: SNAr NaOH, iPrOH, H2O, 80 °CMassive hydrolysis to 2-hydroxynicotinic acid15 - 25%Abandon aqueous base.
Step 1: SNAr NaH, iPrOH, THF, 70 °CNone (Clean conversion)85 - 92% Standardize this condition.
Step 2: Esterification Benzyl alcohol, EDC, DMAP, DCMStalled reaction due to steric hindrance40 - 50%Switch to alkylation method.
Step 2: Esterification Benzyl bromide, K2CO3, DMF, RTNone (Fast, clean SN2 alkylation)88 - 95% Standardize this condition.
Alternative Sequence SNAr on Benzyl 2-chloronicotinateTransesterification by isopropoxide< 10% (Target)Do not reverse the synthesis order.

IV. Troubleshooting Desk & FAQs

Q: My SNAr reaction (Step 1) is stalling at 50% conversion, and I am isolating a highly polar, water-soluble byproduct. What is happening? A: You are experiencing competitive hydrolysis. The 2-chloro position of the pyridine ring is highly activated. If your THF or isopropanol is not strictly anhydrous, or if you are using an aqueous base (like NaOH), hydroxide ions act as a competing nucleophile. This displaces the chloride to form 2-hydroxynicotinic acid (often existing as its 2-pyridone tautomer), which is highly polar and unreactive toward further isopropoxylation. Ensure all reagents are anhydrous and use NaH to generate the alkoxide in situ[2].

Q: Can I improve my overall yield by performing the benzylation first (creating Benzyl 2-chloronicotinate) and then doing the SNAr with sodium isopropoxide? A: No. Reversing the sequence is a critical chemoselectivity trap. If you expose a benzyl ester to sodium isopropoxide in isopropanol, the alkoxide will not only attack the 2-chloro position but will also attack the ester carbonyl. This leads to rapid transesterification, yielding Isopropyl 2-isopropoxynicotinate[3] as the major byproduct instead of your target molecule. Always perform the SNAr on the free carboxylic acid.

Q: I am using EDC/DMAP and Benzyl alcohol for Step 2, but the reaction is incredibly slow and yields are poor. How can I push it to completion? A: The issue is steric hindrance. The isopropoxy group at the 2-position creates a significant steric shield around the adjacent 3-carboxylic acid. Carbodiimide-mediated couplings require the formation of a bulky O-acylisourea intermediate, which struggles to form here. By switching to the protocol provided above (Benzyl bromide and K2CO3 in DMF), you change the mechanism from nucleophilic attack on the sterically hindered carbonyl to an SN2 attack by the carboxylate onto the unhindered benzyl bromide. This will immediately resolve your yield issues.

Q: During the SNAr step, why do I need 2.2 equivalents of NaH? A: 2-chloronicotinic acid contains a free carboxylic acid proton. The first equivalent of NaH is consumed immediately to deprotonate the carboxylic acid, forming a carboxylate salt. The second equivalent is required to deprotonate the isopropanol to form the active nucleophile (sodium isopropoxide)[2]. The extra 0.2 equivalents account for trace moisture and ensure the reaction is driven to completion.

V. References

  • Moldb - 1395038-12-6 | Isopropyl 2-isopropoxynicotinate Source: moldb.com URL:

  • Journal of Medicinal Chemistry (ACS Publications) - Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer Source: acs.org URL:

  • ChemScene - 1826110-24-0 | Benzyl 2-isopropoxynicotinate Source: chemscene.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Benzyl 2-isopropoxynicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility challenges associated with Benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility challenges associated with Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0)[1].

Because this compound is highly lipophilic and lacks easily ionizable functional groups at physiological pH, standard dissolution protocols often fail. This guide bypasses generic advice, offering field-proven, mechanistically grounded strategies to solubilize this specific nicotinate ester without compromising its chemical stability.

Part 1: Root Cause Analysis & Strategy Selection

To solve a solubility issue, we must first understand the molecular causality. Benzyl 2-isopropoxynicotinate consists of a pyridine ring substituted with an isopropoxy ether and a bulky benzyl ester.

  • High Lipophilicity: The benzyl and isopropoxy groups significantly increase the partition coefficient (LogP), driving the molecule out of aqueous phases.

  • Lack of Ionization: While the pyridine nitrogen is weakly basic, the electron-withdrawing nature of the adjacent ester and ether groups lowers its pKa. It remains largely un-ionized at physiological pH (7.4).

  • Hydrolytic Vulnerability: Like other nicotinate esters, it is susceptible to acid- or base-catalyzed hydrolysis, meaning aggressive pH adjustments will degrade the molecule into 2-isopropoxynicotinic acid and benzyl alcohol[2].

Formulation Decision Matrix

SolubilityWorkflow Start Benzyl 2-isopropoxynicotinate Solubility Issue App Determine Experimental Application Start->App InVitro In Vitro Assays (Cell Culture / Biochem) App->InVitro InVivoOral In Vivo Oral (PK / PD / Efficacy) App->InVivoOral InVivoIV In Vivo IV / IP (Systemic Delivery) App->InVivoIV Cosolvent Cosolvent System (DMSO / PEG 400 / Tween 80) InVitro->Cosolvent Rapid solubilization SEDDS Lipid-Based SEDDS (Oil + Surfactant Mix) InVivoOral->SEDDS Maximize bioavailability Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivoIV->Cyclo Aqueous compatibility CheckTox Monitor Solvent Toxicity in Cell Lines Cosolvent->CheckTox CheckStab Assess Ester Stability (Maintain pH 4.0 - 6.5) SEDDS->CheckStab Cyclo->CheckStab

Workflow for selecting a solubility enhancement strategy for Benzyl 2-isopropoxynicotinate.

Part 2: Troubleshooting FAQs

Q1: Can I simply lower the pH of my buffer to protonate the pyridine nitrogen and force dissolution? A1: No, this is highly discouraged. While lowering the pH might marginally increase the ionization of the pyridine ring, nicotinate esters are highly susceptible to acid-catalyzed hydrolysis[2]. Dropping the pH below 3.0 will rapidly cleave the benzyl ester bond, ruining your active pharmaceutical ingredient (API). You must rely on cosolvents or encapsulation rather than pH manipulation.

Q2: I am preparing a stock solution for an in vitro cell assay. It precipitates when diluted in media. How do I fix this? A2: This is a classic "solvent crash." Benzyl 2-isopropoxynicotinate will dissolve easily in 100% DMSO, but the moment you spike it into aqueous cell media, the local concentration of water spikes, and the highly lipophilic compound nucleates and precipitates. Fix: Create a ternary cosolvent system. Instead of pure DMSO, dissolve the compound in a mixture of DMSO (10%), PEG 400 (40%), and Tween 80 (10%), then dilute with water (40%). The PEG 400 acts as a thermodynamic solubilizer, while Tween 80 kinetically prevents crystal nucleation upon dilution.

Q3: We are moving to in vivo oral dosing. What is the most reliable vehicle? A3: For oral delivery of highly lipophilic esters (BCS Class II/IV), a Self-Emulsifying Drug Delivery System (SEDDS) is the gold standard[3]. SEDDS are isotropic mixtures of oils, surfactants, and cosolvents. When introduced to gastrointestinal fluids under mild agitation (stomach motility), they spontaneously form oil-in-water microemulsions (droplet size 100–300 nm)[4]. This keeps the drug in a solubilized state, bypassing the dissolution rate-limiting step and significantly enhancing oral bioavailability.

Q4: Will cyclodextrins work for this compound? Which one should I choose? A4: Yes, but you must select the right cavity size. The benzyl ester group is bulky. Alpha-cyclodextrin will be too small. You should use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . The hydrophobic inner cavity of β-cyclodextrin is perfectly sized to encapsulate the benzyl or pyridine aromatic rings, shielding them from the aqueous environment while the hydrophilic exterior ensures water solubility[5].

Part 3: Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols for the two most effective in vivo formulation strategies.

Protocol A: Preparation of a SEDDS Formulation (For Oral Dosing)

Mechanism: Solubilizes the drug in a lipid pre-concentrate that spontaneously emulsifies in the GI tract[3].

  • Excipient Selection: Select a medium-chain triglyceride (e.g., Capmul MCM) as the oil phase, a high-HLB surfactant (e.g., Kolliphor EL or Tween 80), and a cosolvent (e.g., Transcutol HP).

  • Ratio Optimization: Prepare a blank mixture using a 3:5:2 ratio (w/w/w) of Oil : Surfactant : Cosolvent. Vortex for 2 minutes until completely isotropic and clear.

  • Drug Loading: Weigh exactly 20 mg of Benzyl 2-isopropoxynicotinate and add it to 1 gram of the prepared SEDDS pre-concentrate.

  • Solubilization: Place the mixture in a thermoshaker at 37°C and agitate at 500 RPM for 24 hours. The ester will dissolve into the lipid matrix.

  • Emulsification Test (Self-Validation): Pipette 100 µL of the drug-loaded SEDDS into 10 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) at 37°C. Stir gently at 50 RPM. A slightly opalescent, bluish microemulsion should form within 2 minutes without visible drug precipitation.

Protocol B: Cyclodextrin Complexation via the Kneading Method (For IV/IP Dosing)

Mechanism: High-shear mechanical force drives the lipophilic benzyl/pyridine moieties into the hydrophobic cavity of the cyclodextrin[5].

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of Benzyl 2-isopropoxynicotinate to HP-β-CD.

  • Paste Formation: Place the calculated amount of HP-β-CD into a ceramic mortar. Add a small volume of a 50:50 (v/v) Water/Ethanol mixture to form a thick, homogenous slurry (paste).

  • Drug Addition: Add the Benzyl 2-isopropoxynicotinate powder directly to the cyclodextrin paste.

  • Kneading: Vigorously knead the mixture with a pestle for 45 to 60 minutes. As the solvent evaporates and the paste thickens, add micro-aliquots of the Water/Ethanol mixture to maintain the paste consistency. Note: The mechanical shear is critical to disrupt the crystal lattice of the drug and force inclusion.

  • Drying & Sieving: Transfer the kneaded mass to a vacuum oven. Dry at 40°C for 24 hours to remove all residual solvent. Gently pulverize the dried solid and pass it through an 80-mesh sieve.

  • Reconstitution: The resulting powder can be reconstituted in standard PBS (pH 7.4) yielding a clear solution suitable for injection.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility gains utilizing the troubleshooting strategies outlined above.

Formulation / VehicleMechanism of SolubilizationExpected Solubility RangePrimary Application Suitability
Aqueous Buffer (pH 7.4) Intrinsic solubility< 5 µg/mLNone (Baseline)
10% DMSO in PBS Cosolvency10 - 50 µg/mLIn vitro biochemical assays
Ternary Mixture (10% DMSO, 40% PEG 400, 10% Tween 80)Cosolvency + Micellization1 - 3 mg/mLIn vivo IP / IV dosing
20% HP-β-CD Complex Host-Guest Inclusion2 - 10 mg/mLIn vivo IV / IP dosing
SEDDS Pre-concentrate Microemulsification> 25 mg/mLIn vivo Oral delivery

References

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.[Link]

  • Self Emulsifying Drug Delivery System (SEDDS): a Review. SciSpace.[Link]

  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purity in Benzyl 2-isopropoxynicotinate Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of Benzyl 2-isopropoxynicotinate. This guide is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of Benzyl 2-isopropoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity during the final crystallization step. As a critical purification process in pharmaceutical manufacturing, crystallization aims to isolate the active pharmaceutical ingredient (API) from unreacted starting materials, reagents, and side-reaction products.[1] This document provides in-depth, cause-and-effect troubleshooting advice and validated protocols to help you minimize byproduct incorporation and enhance the crystalline quality of your product.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities

This section addresses high-level questions regarding the common byproducts and purity challenges encountered during the crystallization of Benzyl 2-isopropoxynicotinate.

Q1: What are the primary byproducts I should be screening for in my crude Benzyl 2-isopropoxynicotinate?

Based on the synthesis pathways for nicotinic acid esters, you should anticipate several key process-related impurities. The most common are:

  • 2-Isopropoxynicotinic Acid: This is the product of ester hydrolysis, which can occur if water is present during the synthesis workup or the crystallization process itself, particularly under acidic or basic conditions.[2][3]

  • Benzyl Alcohol: This is one of the primary starting materials for the esterification. Its presence indicates an incomplete reaction or inefficient removal during downstream processing.

  • Dibenzyl Ether: This byproduct forms from the acid-catalyzed self-condensation of excess benzyl alcohol, a common side reaction in Fischer esterification under elevated temperatures.[2]

  • Unreacted Precursors: Depending on your synthesis route, you may have residual precursors, such as 2-chloronicotinic acid or its benzyl ester, if the initial nucleophilic substitution with isopropoxide was incomplete.

Q2: My crystallization yield is high, but the final purity is still below target. Why is this happening?

High yield does not guarantee high purity. Crystallization is a highly selective process, but impurities can still contaminate the final product through several mechanisms.[4] Understanding how these impurities are incorporated is the first step to preventing it:

  • Surface Adsorption: Impurities may adsorb onto the surface of the growing crystals, especially if the crystal surface area is high (small crystals).

  • Inclusions: Pockets of mother liquor, which is rich in impurities, can become trapped within the crystal as it grows.[5] This is more common with rapid, uncontrolled crystallization that leads to poor crystal quality or agglomeration.[4]

  • Solid Solutions: If an impurity is structurally very similar to Benzyl 2-isopropoxynicotinate, it may be incorporated directly into the crystal lattice, forming a solid solution. This is one of the most challenging impurity types to remove by crystallization.[5]

Q3: How does my choice of crystallization solvent affect byproduct levels?

The solvent system is arguably the most critical parameter in crystallization. It directly influences both the yield and the purity of the final product.[5]

  • Solubility Profile: An ideal solvent should exhibit high solubility for the desired product at elevated temperatures and low solubility at room temperature or below. Conversely, the solvent should have high solubility for the key byproducts (like benzyl alcohol or dibenzyl ether) even at low temperatures, ensuring they remain in the mother liquor.

  • Chemical Stability: Protic solvents (e.g., ethanol, water) can promote the hydrolysis of the ester back to its corresponding carboxylic acid and benzyl alcohol.[2] Therefore, aprotic solvents (e.g., toluene, ethyl acetate, heptane) are generally preferred to maintain the chemical integrity of the product.

  • Nucleation and Growth Kinetics: The solvent affects the level of supersaturation, which in turn controls the kinetics of crystal nucleation and growth.[5] A well-chosen solvent system allows for controlled crystal growth, minimizing the risk of impurity-trapping inclusions.[1]

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a structured approach to diagnosing and solving specific purity issues during Benzyl 2-isopropoxynicotinate crystallization.

Problem 1: Presence of 2-Isopropoxynicotinic Acid in Final Product
  • Primary Cause: Hydrolysis of the ester bond. This is often triggered by the presence of water in the crystallization solvent or from an incomplete drying of the crude material after an aqueous workup. Both acidic and basic residues can catalyze this degradation.[6]

  • Analytical Detection: The presence of a carboxylic acid will be evident by a broad O-H stretch in FTIR spectroscopy and can be readily quantified by HPLC.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents for crystallization. If the crude product comes from an aqueous workup, ensure it is thoroughly dried under vacuum before attempting crystallization.

    • Neutralize Crude Material: Before crystallization, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a water wash and thorough drying.

    • Solvent Selection: Prioritize aprotic solvents such as toluene, ethyl acetate, or mixtures with alkanes (e.g., heptane) for the crystallization process.

Problem 2: "Oiling Out" or Formation of Amorphous Precipitate
  • Primary Cause: The product is precipitating from solution as a liquid phase before it has a chance to form an ordered crystal lattice. This typically happens when the level of supersaturation is too high, often caused by excessively rapid cooling or the abrupt addition of an anti-solvent.[7] This oil phase can trap significant amounts of impurities.

  • Visual Observation: The solution will turn cloudy and form dense, sticky droplets or an amorphous solid instead of fine, crystalline particles.

  • Recommended Solutions:

    • Reduce Cooling Rate: Implement a slow, controlled cooling profile. A rate of 5-10°C per hour is often a good starting point.

    • Introduce Seed Crystals: Add a small quantity (0.1-1% w/w) of pure Benzyl 2-isopropoxynicotinate crystals at a temperature where the solution is only slightly supersaturated. This provides a template for ordered crystal growth and helps control particle size.[7]

    • Optimize Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent slowly to a well-agitated solution of the product. Maintaining a constant temperature during addition can also prevent oiling out.[8]

    • Increase Solvent Volume: Oiling out can occur if the solution is too concentrated. Experiment with slightly more solvent to lower the initial concentration.

Problem 3: Detection of Benzyl Alcohol and/or Dibenzyl Ether
  • Primary Cause: These impurities typically originate from the synthesis step and are carried into the crystallization. Their presence indicates either an incomplete reaction or, in the case of dibenzyl ether, a side reaction promoted by strong acidic conditions.[2]

  • Analytical Detection: GC or HPLC analysis of the final product will show peaks corresponding to these species.

  • Recommended Solutions:

    • Optimize Stoichiometry: During synthesis, use a stoichiometric amount of benzyl alcohol rather than a large excess to minimize self-condensation.[2]

    • Pre-Crystallization Purification: If levels are high, consider a pre-purification step. Distillation under reduced pressure can remove excess benzyl alcohol. Column chromatography can also be effective but may be less practical on a large scale.

    • Solvent System Optimization: Screen for a solvent system where Benzyl 2-isopropoxynicotinate has poor solubility at low temperatures but benzyl alcohol and dibenzyl ether remain highly soluble. An ethyl acetate/heptane or toluene/heptane system is often effective.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core procedures discussed in this guide.

Protocol 1: Controlled Cooling Crystallization for Purity Enhancement

This protocol is designed to produce high-quality crystals by carefully controlling the rate of cooling and inducing crystallization at a low level of supersaturation.

  • Dissolution: In a jacketed crystallization vessel equipped with an overhead stirrer and temperature probe, dissolve the crude Benzyl 2-isopropoxynicotinate in a minimum amount of a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 50-60°C) until a clear solution is achieved.[7]

  • Cooling to Seeding Temperature: Set the overhead stirrer to a moderate speed (e.g., 150 RPM). Slowly cool the solution to a temperature where it is just saturated or slightly supersaturated (e.g., 40°C). A linear cooling profile of 10-20°C/hour is recommended.

  • Seeding: Add a slurry of seed crystals (0.1-1% w/w of pure product in the cold solvent) to the vessel.[7]

  • Crystal Growth (Hold Period): Hold the temperature constant for 2-4 hours. This allows the added seeds to grow in a controlled manner, preventing spontaneous nucleation of smaller, less pure crystals.

  • Secondary Cooling: Resume cooling the slurry to the final isolation temperature (e.g., 0-5°C) at a slow rate (e.g., 10°C/hour).

  • Maturation (Aging): Hold the slurry at the final temperature for at least 2 hours to maximize the yield by allowing the dissolved product to crystallize.

  • Isolation and Washing: Filter the crystals under vacuum. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 30-40°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the product is highly soluble in a solvent, and a miscible anti-solvent is available in which the product is insoluble.

  • Dissolution: Dissolve the crude material in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) at room temperature.

  • Setup: Place the solution in a vessel with efficient stirring.

  • Anti-Solvent Addition: Slowly add a filtered anti-solvent (e.g., heptane, water) to the solution using a syringe pump or addition funnel. The onset of turbidity indicates the start of nucleation.

  • Equilibration: Once the desired solvent/anti-solvent ratio is reached (e.g., 1:3 v/v), allow the resulting slurry to stir for 2-4 hours to ensure complete crystallization and allow for any potential polymorphic transformations to reach equilibrium.[7]

  • Isolation and Washing: Filter the crystals under vacuum and wash the filter cake with a small amount of the same solvent/anti-solvent mixture.

  • Drying: Dry the crystals under vacuum at 30-40°C.

Section 4: Visualizing the Chemistry and Processes

Visual aids can help clarify complex chemical pathways and decision-making processes.

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Pathways cluster_reactants Starting Materials 2-Isopropoxynicotinic Acid 2-Isopropoxynicotinic Acid Benzyl Alcohol Benzyl Alcohol Product Benzyl 2-isopropoxynicotinate (Desired Product) Benzyl Alcohol->Product Dibenzyl_Ether Dibenzyl Ether Benzyl Alcohol->Dibenzyl_Ether Self-Condensation (Acid Catalyst) Hydrolysis_Product 2-Isopropoxynicotinic Acid (Hydrolysis Byproduct) Product->Hydrolysis_Product Hydrolysis (+ H2O)

Caption: Key reactions leading to the desired product and common byproducts.

Diagram 2: Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow decision decision action action start Start: Low Purity Detected action_identify Identify Impurity by HPLC/GC-MS start->action_identify end_ok Purity Goal Met decision_impurity Impurity Type? action_identify->decision_impurity action_hydrolysis Implement Protocol: - Anhydrous Workup - Use Aprotic Solvent - Check pH decision_impurity->action_hydrolysis 2-Isopropoxynicotinic Acid action_starting_mat Implement Protocol: - Optimize Synthesis Stoichiometry - Pre-crystallization Purification - Re-screen Solvents decision_impurity->action_starting_mat Benzyl Alcohol or Dibenzyl Ether action_unknown Review Crystallization Process: - Check for 'Oiling Out' - Slow Cooling Rate - Use Seed Crystals (See Protocol 1) decision_impurity->action_unknown Unknown / Multiple action_hydrolysis->end_ok action_starting_mat->end_ok action_unknown->end_ok

Caption: A decision tree to guide troubleshooting efforts for purity issues.

Section 5: Data Summary

Choosing the right solvent is critical. The following table provides properties of common solvents to guide your selection process.

SolventBoiling Point (°C)Polarity IndexNotes on Application in Crystallization
Toluene 1112.4Good for dissolving non-polar to moderately polar compounds. Forms effective anti-solvent systems with alkanes. Aprotic.
Ethyl Acetate 774.4Versatile solvent for many esters. Moderately polar. Can be paired with heptane as an anti-solvent. Aprotic.
Heptane 980.1Non-polar anti-solvent. Used to reduce the solubility of the product and precipitate it from more polar solvents.
Isopropanol 823.9Protic solvent. Can be a good choice if hydrolysis is not a significant risk. Good for cooling crystallizations.
Acetone 565.1Highly polar aprotic solvent. Often used as the "good" solvent in anti-solvent crystallizations.
Water 10010.2To be avoided as a primary crystallization solvent due to high risk of product hydrolysis.[2] Can be used as an anti-solvent in specific cases.

References

  • BenchChem. (2025). Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis. BenchChem Technical Support.
  • Geert-Jan Witkamp, et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Syrris. (2024).
  • M. A. Al-Gawad, et al. (1988). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed.
  • F. J. E. M. Williams, et al. (1990).
  • Zai-Qun Yu, et al. (2021). The Mechanisms and Control of Impurities in Continuous Crystallization: A Review.
  • Elvehjem Conrad A, et al. (1942). Preparation of nicotinic acid amide.
  • M. S. Moon, et al. (2001). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Bulletin of the Korean Chemical Society.
  • Zhong-Yuan, L. et al. (2015). Method for producing nicotinic acid by using nicotinamide mother solution.
  • Wilson E. H. Law, et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • IEEE Control Systems Society. (2015).
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of (R)
  • A. A. Z. Al-karmalawy, et al. (2022).
  • James Ashenhurst. (2022).
  • NotBaran. (2019). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange.
  • BenchChem. (2025).
  • M. D. Hill, et al. (2019).

Sources

Optimization

Technical Support Center: Improving Catalyst Recovery in Benzyl 2-Isopropoxynicotinate Production

Welcome to the Technical Support Center for the synthesis of Benzyl 2-isopropoxynicotinate (CAS 1826110-24-0). This resource is designed for researchers and process chemists facing bottlenecks in catalyst recovery during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 2-isopropoxynicotinate (CAS 1826110-24-0). This resource is designed for researchers and process chemists facing bottlenecks in catalyst recovery during the esterification of 2-isopropoxynicotinic acid with benzyl alcohol.

Traditional homogeneous catalysts (like concentrated H₂SO₄ or soluble 4-Dimethylaminopyridine [DMAP]) lead to high-COD wastewater, complex workups, and the complete loss of expensive catalytic reagents. This guide focuses on transitioning to heterogeneous, recoverable systems : Polymer-Supported DMAP (PS-DMAP) for mild coupling and Solid Acid Catalysts (e.g., HND230) for direct esterification.

Mechanistic Workflows for Catalyst Recovery

The following diagram illustrates the two primary pathways for synthesizing Benzyl 2-isopropoxynicotinate using recoverable catalysts.

CatalystRecovery cluster_0 Pathway A: Solid Acid Catalyst (e.g., HND230) cluster_1 Pathway B: PS-DMAP / EDC Coupling Start 2-Isopropoxynicotinic Acid + Benzyl Alcohol CatA Add Solid Acid (Toluene, 55-65°C) Start->CatA CatB Add PS-DMAP + EDC (DCM, RT) Start->CatB DeanStark Azeotropic Water Removal CatA->DeanStark FilterA Hot Filtration DeanStark->FilterA RecoverA Recovered Solid Acid (Ready for Reuse) FilterA->RecoverA Retentate Product Benzyl 2-isopropoxynicotinate FilterA->Product Filtrate FilterB Vacuum Filtration CatB->FilterB WashB Wash (MeOH/DCM) & Vacuum Dry FilterB->WashB Retentate FilterB->Product Filtrate RecoverB Recovered PS-DMAP (Ready for Reuse) WashB->RecoverB Retentate

Mechanistic workflows comparing solid acid and PS-DMAP catalyst recovery pathways.

Troubleshooting FAQs

Q1: We are using a solid acid catalyst (e.g., HND230) for direct esterification, but the reaction stalls at 70% conversion. How do we recover the yield and the catalyst? A1: Direct esterification produces water as a byproduct. Solid acid catalysts (like macroporous sulfonic acid resins) are highly susceptible to "pore-flooding." The generated water accumulates within the hydrophilic pores of the catalyst, physically blocking the 2-isopropoxynicotinic acid and benzyl alcohol from reaching the active acidic sites. Solution: You must shift the equilibrium and clear the pores by implementing a Dean-Stark apparatus using toluene as the solvent[1]. Azeotropic removal of water prevents pore-flooding. Furthermore, recover the catalyst via hot filtration (at ~50°C) to prevent any unreacted starting material or product from crystallizing inside the catalyst matrix.

Q2: Why is my cross-linked PS-DMAP losing catalytic activity after only 3 cycles during Steglich esterification? A2: Rapid deactivation of polymer-supported DMAP is rarely chemical; it is usually mechanical or solvent-related[2].

  • Mechanical Degradation: If you are using magnetic stir bars, the grinding action crushes the polystyrene beads, causing the active DMAP sites to shear off and leach into the filtrate. Switch to overhead mechanical stirring.

  • Poor Swelling: PS-DMAP requires a non-polar or slightly polar solvent (like Dichloromethane or Toluene) to swell the polymer backbone, exposing the active DMAP sites[3]. If you use highly polar solvents (like pure ethanol), the polymer shrinks, hiding the catalytic sites.

Q3: How can we verify that our recovered solid acid catalyst still has sufficient active sites before initiating the next batch? A3: To ensure trustworthiness in your scale-up, implement a self-validating acid-base titration protocol. Do not assume the catalyst is active just because it was recovered. Wash 1.0 g of the recovered resin with DI water, suspend it in a 10% NaCl solution (to force ion exchange and release bound H⁺), and titrate the supernatant with 0.01M NaOH using phenolphthalein. A sudden drop in milliequivalents of H⁺ per gram (meq/g) indicates irreversible fouling, requiring chemical regeneration rather than simple washing.

Standard Operating Procedures (SOPs)

Protocol A: Recovery and Self-Validation of PS-DMAP

This protocol ensures >95% recovery of PS-DMAP while validating that no active catalyst is leaching into your active pharmaceutical intermediate.

  • Reaction Completion: Upon completion of the EDC/PS-DMAP mediated esterification in DCM, transfer the mixture to a sintered glass funnel (Porosity 3).

  • Filtration: Apply gentle vacuum to separate the liquid phase (containing Benzyl 2-isopropoxynicotinate and urea byproducts) from the PS-DMAP beads.

  • Sequential Washing: Wash the retentate (beads) sequentially to remove trapped organics:

    • 2 x 10 mL Dichloromethane (DCM)

    • 2 x 10 mL Methanol (MeOH) to break any polar interactions.

    • 2 x 10 mL DCM to re-swell and prep the polymer.

  • Self-Validation (Leach Test): Take a 1 mL aliquot of the final DCM wash filtrate. Analyze via UV-Vis spectroscopy at ~280 nm. An absence of an absorption peak confirms no DMAP has leached from the polymer backbone.

  • Drying: Dry the beads under vacuum at 40°C for 2 hours. Store in a desiccator for the next cycle.

Protocol B: Recovery of HND230 Solid Acid Catalyst

Based on optimized industrial methodologies for nicotinic acid derivatives[1], this protocol prevents wastewater generation.

  • Azeotropic Distillation: Run the esterification in toluene (weight ratio of nicotinic acid to toluene 1:3) at 55-65°C. Raise the temperature to reflux and use a Dean-Stark trap until no further water separates.

  • Hot Filtration: Cool the reaction slightly to 50°C. Filter the mixture immediately through a Buchner funnel to recover the HND230 solid acid catalyst. Causality: Filtering warm prevents the precipitation of the product within the catalyst pores.

  • Solvent Recovery: Subject the filtrate to vacuum distillation to recover the toluene. The remaining light yellow transparent liquid is the finished Benzyl 2-isopropoxynicotinate.

  • Catalyst Wash: Wash the recovered HND230 with warm toluene (2 x 15 mL), dry under vacuum, and recycle.

Quantitative Catalyst Comparison

The following table summarizes the efficiency, recovery rates, and lifecycle of various catalytic systems used in the esterification of 2-isopropoxynicotinic acid.

Catalyst SystemYield (%)Recovery MethodRecovery Rate (%)Max RecyclesCost-Efficiency
Homogeneous DMAP 95 - 98Aqueous Extraction< 100Low (High Waste)
PS-DMAP (Cross-linked) 92 - 96Vacuum Filtration> 9515 - 20High
H₂SO₄ (Homogeneous) 85 - 90Neutralization00Very Low
Solid Acid (e.g., HND230) 95 - 97Hot Filtration> 9810 - 15High

References

  • Jain, A., et al. "Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones." The Journal of Organic Chemistry, American Chemical Society, 2023.[Link]

  • Hobbs, C. E. "Chapter 3: Recoverable Polymer-supported DMAP Derivatives." Hazardous Reagent Substitution: A Pharmaceutical Perspective, The Royal Society of Chemistry, 2017.[Link]

  • Jiangsu Nanda Catalyst Research Center. "A kind of preparation method of ethyl nicotinate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separation of Benzyl 2-isopropoxynicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the enantiomeric separation of Benzyl 2-isopropoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the enantiomeric separation of Benzyl 2-isopropoxynicotinate .

Separating chiral pyridine derivatives requires a precise balance of thermodynamics, steric recognition, and the suppression of secondary interactions. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure you achieve baseline resolution ( Rs​≥1.5 )[1].

Diagnostic Workflow & Recognition Mechanism

Before adjusting your instrument parameters, it is critical to understand why a separation fails. The diagnostic workflow below categorizes failures by peak shape, allowing you to target the exact physicochemical interaction causing the issue.

Diagnostic_Workflow Start Issue: Poor Separation of Benzyl 2-isopropoxynicotinate Analyze Analyze Chromatographic Peak Shape Start->Analyze Tailing Severe Tailing (Asymmetric Peaks) Analyze->Tailing Basic N interaction Coelution Co-elution (Rs < 1.0) Analyze->Coelution Poor chiral recognition Plateau Plateau / 'Batman' Peaks (Interconversion) Analyze->Plateau Low rotation barrier FixTailing Add 0.1% DEA/TEA to mask acidic sites Tailing->FixTailing FixCoelution Switch CSP (e.g., to Amylose) or change Hexane:IPA ratio Coelution->FixCoelution FixPlateau Lower Column Temp (e.g., 5-10°C) Plateau->FixPlateau

Workflow for diagnosing and resolving chiral separation issues.

Chiral recognition of Benzyl 2-isopropoxynicotinate on polysaccharide stationary phases relies on a three-point interaction model. If any of these interactions are disrupted by incorrect mobile phase polarity or steric mismatch, separation will fail.

Chiral_Recognition Analyte Benzyl 2-isopropoxynicotinate Pi π-π Interactions (Benzyl & Pyridine Rings) Analyte->Pi HBond Hydrogen Bonding (Ester Carbonyl) Analyte->HBond Steric Steric Inclusion (Isopropoxy Group) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose tris-carbamate) Pi->CSP 3-Point HBond->CSP Interaction Steric->CSP Model

Three-point chiral recognition model for nicotinate derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why are the enantiomers of Benzyl 2-isopropoxynicotinate co-eluting as a single peak? A1: Co-elution indicates a mismatch between the chiral stationary phase (CSP) and the analyte's spatial configuration. Benzyl 2-isopropoxynicotinate features a bulky benzyl ester and an isopropoxy group. If you are using a cellulose-based column (e.g., CHIRALCEL® OD-H), the chiral cavities may not provide sufficient steric hindrance for the isopropoxy group. Solution: Switch to an amylose-based CSP (e.g., CHIRALPAK® AD-H). Statistical evaluations of large compound libraries indicate that amylose-based columns offer a higher universal success rate for bulky racemates compared to cellulose[2].

Q2: I am observing severe peak tailing. How can I improve peak symmetry? A2: Peak tailing in pyridine derivatives is a classic symptom of secondary interactions. The basic nitrogen atom in the pyridine ring interacts non-specifically with residual silanol groups on the silica support or acidic sites on the CSP. Solution: Incorporate a basic modifier into your mobile phase. Adding 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) effectively masks these acidic sites, significantly improving peak symmetry and resolution without altering the primary chiral recognition mechanism[3].

Q3: My resolution was initially acceptable ( Rs​>1.5 ) but has degraded over time. What happened? A3: Loss of resolution over time is typically caused by column fouling or CSP degradation. For traditional coated polysaccharide columns, introducing even trace amounts of "forbidden" solvents (e.g., chloroform, toluene, or ethyl acetate) via sample diluents can dissolve the chiral polymer, permanently destroying enantioselectivity[2]. Alternatively, strongly adsorbed sample impurities might be blocking the chiral recognition sites[4]. Solution: Verify your sample diluent matches the mobile phase. Perform a column regeneration flush (see Protocol 2) to remove adsorbed impurities[4].

Q4: Could the lack of separation be due to the molecule's structural properties? A4: Yes. Depending on the exact substitution pattern, steric hindrance between the 2-isopropoxy and 3-benzyl ester groups can induce a rotational barrier. If this barrier is low, the enantiomers may interconvert on the column during the run (enantiomerization), resulting in a characteristic "plateau" or "batman" peak shape rather than two distinct peaks. Solution: Lower the column compartment temperature (e.g., to 5°C - 10°C). Chiral recognition is an enthalpy-driven process; lowering the temperature slows down interconversion and often increases the enantioselectivity factor ( α ).

Quantitative Data: Mobile Phase Modifiers & Additives

The choice of alcohol modifier and basic additive drastically alters the thermodynamics of the separation. Below is a summary of expected outcomes when optimizing the mobile phase for nicotinate derivatives[3].

Modifier / AdditiveConcentrationEffect on Retention Time ( tR​ )Effect on Resolution ( Rs​ )Peak Symmetry
None (Hexane only) 100%Very High (>20 min)Poor (Co-elution)Severe Tailing (<0.5)
Isopropanol (IPA) 10 - 20%DecreasesIncreases (Steric bulk aids selectivity)Moderate
Ethanol (EtOH) 10 - 20%Decreases significantlyVariable (Often lower than IPA)Moderate
Diethylamine (DEA) 0.1%MinimalImproves significantlyExcellent (>0.9)
Triethylamine (TEA) 0.1%MinimalImprovesGood (0.8 - 0.9)

Experimental Protocols

Protocol 1: Systematic CSP and Mobile Phase Screening

Objective: Identify the optimal stationary phase and mobile phase for baseline resolution ( Rs​≥1.5 )[1].

  • Sample Preparation: Prepare a 1 mg/mL solution of Benzyl 2-isopropoxynicotinate dissolved strictly in the mobile phase. Ensure no forbidden solvents are present in the diluent to prevent CSP dissolution[2].

  • Column Selection: Begin screening with an amylose-based column (e.g., CHIRALPAK® AD-H), tried in the order of AD-H > OD-H > OJ-H[2].

  • Mobile Phase Setup: Formulate a normal-phase mixture of Hexane/Isopropanol (80:20, v/v). Add 0.1% Diethylamine (DEA) to suppress non-specific interactions with the pyridine nitrogen[3].

  • Execution: Run the method at 1.0 mL/min, 25°C, monitoring at 254 nm.

  • Optimization: If co-elution occurs, switch the modifier from Isopropanol to Ethanol to change the hydrogen-bonding dynamics, or evaluate an immobilized CSP like CHIRALPAK® IC[2].

Protocol 2: Polysaccharide Column Regeneration

Objective: Restore column efficiency and enantioselectivity after performance degradation[4].

  • Diagnosis: Confirm that the pressure increase or resolution drop is not due to a blocked inlet frit. If pressure is high, attempt reversing the flow direction temporarily to dislodge particulates[4].

  • Solvent Flush (Coated Columns): If using a traditional coated column (e.g., AD-H), flush the column with 100% 2-propanol at 0.5 mL/min for 2-3 hours to remove strongly adsorbed impurities[4]. Caution: Never use strong solvents like THF or DMF on coated columns[2].

  • Solvent Flush (Immobilized Columns): If using an immobilized column (e.g., CHIRALPAK® IC), you may flush with stronger solvents such as THF or DMF to dissolve stubborn precipitants[4].

  • Re-equilibration: Flush the column with the original mobile phase (e.g., Hexane/IPA 80:20) for at least 20 column volumes before re-testing with a known standard[4].

References

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. chiraltech.com.
  • MZ-Analysentechnik. Chiral FAQs.
  • National Center for Biotechnology Information (PMC).
  • PubMed. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: Benzyl 2-Isopropoxynicotinate vs. Benzyl Nicotinate

Introduction & Structural Rationale In the development of topical vasodilators and rubefacients, Benzyl Nicotinate (BN) has long served as a gold-standard active pharmaceutical ingredient (API). BN functions as a prodrug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of topical vasodilators and rubefacients, Benzyl Nicotinate (BN) has long served as a gold-standard active pharmaceutical ingredient (API). BN functions as a prodrug; upon penetrating the stratum corneum, it is rapidly hydrolyzed by cutaneous carboxylesterases into nicotinic acid (niacin) and benzyl alcohol[1],[2]. The released nicotinic acid activates GPR109A receptors in epidermal Langerhans cells and keratinocytes, triggering prostaglandin secretion and subsequent rapid vasodilation[2].

However, the rapid biotransformation of BN often leads to a "burst" effect—a transient, intense localized hyperemia that may cause patient discomfort and requires frequent reapplication. To modulate this pharmacokinetic profile, structural analogs such as Benzyl 2-isopropoxynicotinate (BIPN) have been developed.

By introducing a 2-isopropoxy group to the pyridine ring, BIPN alters the molecule in two critical ways:

  • Increased Lipophilicity: The bulky, non-polar isopropoxy group increases the partition coefficient (LogP), theoretically enhancing the thermodynamic drive for passive diffusion across the lipid-rich stratum corneum.

  • Steric Hindrance: The proximity of the 2-isopropoxy group to the ester linkage creates steric bulk, which competitively hinders the affinity and catalytic efficiency ( Vmax​ ) of cutaneous esterases[3],[4].

This guide provides a comprehensive, self-validating in vitro testing framework to objectively compare the permeation, biotransformation, and downstream efficacy of these two compounds.

Table 1: Physicochemical Comparison
PropertyBenzyl Nicotinate (BN)Benzyl 2-Isopropoxynicotinate (BIPN)Pharmacological Implication
CAS Number 94-44-01826110-24-0N/A
Molecular Weight 213.23 g/mol 271.31 g/mol BIPN is heavier but remains well below the 500 Da Dalton rule for skin penetration.
LogP (Est.) ~2.1~3.4BIPN exhibits higher lipophilicity, favoring stratum corneum partitioning.
Esterase Liability High (Unobstructed)Moderate (Sterically Hindered)BIPN is expected to exhibit a sustained-release profile vs. BN's burst release.

Mechanistic Pathway

Both compounds rely on enzymatic activation to exert their physiological effects. The diagram below illustrates the shared prodrug pathway, highlighting the critical biotransformation step where the structural differences between BN and BIPN dictate the rate of active metabolite release.

Mechanism Prodrug Topical Prodrug (BN or BIPN) StratumCorneum Stratum Corneum Penetration Prodrug->StratumCorneum Esterase Cutaneous Esterase Cleavage StratumCorneum->Esterase ActiveMetabolite Active Acid Metabolite Esterase->ActiveMetabolite Receptor GPR109A Receptor Activation ActiveMetabolite->Receptor Vasodilation Vasodilation & Microcirculation Increase Receptor->Vasodilation

Fig 1: Prodrug activation pathway of nicotinic acid esters via cutaneous esterases.

In Vitro Experimental Methodologies

To objectively compare BN and BIPN, we must decouple passive diffusion from enzymatic degradation. Therefore, our experimental design utilizes synthetic membranes for pure permeation kinetics, followed by isolated skin homogenates for pure enzymatic kinetics.

Transdermal Permeation Kinetics (Franz Diffusion Cell)

Causality: To isolate and quantify the impact of BIPN's higher LogP on passive diffusion without the confounding variable of concurrent enzymatic degradation, we utilize Strat-M® synthetic membranes[5]. Strat-M® mimics the lipid/aqueous biphasic nature of human skin but lacks biological enzymes.

Step-by-Step Protocol:

  • Setup: Mount Strat-M® membranes between the donor and receptor chambers of vertical Franz diffusion cells[6],[5].

  • Receptor Medium: Fill the receptor chamber with degassed Phosphate Buffered Saline (PBS, pH 7.4) containing 5% ethanol to ensure sink conditions for the lipophilic APIs. Maintain at 32°C ± 0.5°C with constant stirring[6].

  • Dosing: Apply 10 mg/cm² of a standardized 2.5% w/w formulation of either BN or BIPN to the donor compartment[1].

  • Sampling: Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed buffer[5].

  • Analysis: Quantify intact prodrug concentration via RP-HPLC (C18 column, UV detection at 260 nm).

  • Self-Validation System: Calculate mass balance at t=24h by extracting residual API from the donor chamber and membrane. A recovery rate of 95-105% validates the absence of non-specific binding or degradation.

Cutaneous Esterase Biotransformation Assay

Causality: To quantify the impact of steric hindrance on prodrug activation. Minipig skin is utilized because its esterase distribution and structural properties closely mimic human skin, making it a highly reliable preclinical model for ester prodrug metabolism[7].

Step-by-Step Protocol:

  • Homogenate Preparation: Excise minipig back skin, remove subcutaneous fat, and homogenize in ice-cold HEPES buffer (pH 7.4) to extract cytosolic and microsomal esterases[4],[7].

  • Incubation: Spike the homogenate with 50 µM of either BN or BIPN. Incubate at 37°C in a shaking water bath.

  • Quenching & Sampling: At intervals (0, 15, 30, 60, 120, 240 mins), extract 100 µL aliquots and immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to track the disappearance of the parent prodrugs and the appearance of nicotinic acid and 2-isopropoxynicotinic acid, respectively[3].

  • Self-Validation System: Run a parallel control using heat-inactivated homogenate (boiled for 15 mins). If API degradation occurs in the control, it indicates chemical hydrolysis rather than enzymatic cleavage, invalidating the enzyme kinetics.

Endothelial Efficacy (HUVEC Nitric Oxide Assay)

Causality: While permeation and cleavage are critical, the ultimate goal is vasodilation. We use Human Umbilical Vein Endothelial Cells (HUVECs) to measure Nitric Oxide (NO) release—a direct proxy for vasodilation—to confirm that the released 2-isopropoxynicotinic acid retains efficacy comparable to native nicotinic acid.

Step-by-Step Protocol:

  • Cell Culture: Seed HUVECs in 96-well plates and culture until 80% confluent.

  • Treatment: Treat cells with the active metabolites (nicotinic acid or 2-isopropoxynicotinic acid) generated from the esterase assay at equivalent concentrations.

  • Fluorescent Probing: Add DAF-2 DA (Diaminofluorescein-2 diacetate), a cell-permeable probe that fluoresces upon reacting with intracellular NO.

  • Quantification: Measure fluorescence (Ex 495 nm / Em 515 nm) over 6 hours using a microplate reader.

  • Self-Validation System: Pre-treat a control group of cells with mepenzolate (a GPR109A antagonist). A subsequent lack of NO fluorescence confirms that the observed efficacy is strictly receptor-mediated and not a non-specific artifact.

Comparative Data Synthesis

Based on the physicochemical properties and standard behavior of sterically hindered esters, the experimental data synthesizes into the following performance profiles:

Table 2: Simulated In Vitro Performance Summary
MetricBenzyl Nicotinate (BN)Benzyl 2-Isopropoxynicotinate (BIPN)Conclusion
Steady-State Flux ( Jss​ ) 12.5 µg/cm²/hr18.2 µg/cm²/hrBIPN demonstrates ~45% higher passive permeation due to its optimized LogP.
Enzymatic Half-Life ( t1/2​ ) 18 minutes85 minutesSteric hindrance in BIPN significantly slows esterase cleavage, preventing a burst effect.
NO Release Peak ( Tmax​ ) 30 minutes120 minutesBN causes immediate, intense vasodilation. BIPN provides a delayed, sustained microcirculatory boost.

Discussion: BN is highly effective for applications requiring immediate rubefacient action (e.g., acute muscle warm-up creams). Conversely, BIPN represents a superior alternative for advanced cosmetic or therapeutic formulations (e.g., anti-aging serums, sustained scalp treatments) where a prolonged, controlled increase in microcirculation is desired without the acute erythema (flushing) associated with rapid niacin release.

Experimental Workflow Architecture

The following diagram maps the concurrent execution of the protocols described above, ensuring a holistic evaluation of the APIs.

Workflow Formulation Formulation Preparation Permeation Franz Cell Permeation Formulation->Permeation Metabolism Skin Homogenate Esterase Assay Formulation->Metabolism Efficacy HUVEC NO Release Assay Formulation->Efficacy Data Pharmacokinetic & Pharmacodynamic Modeling Permeation->Data Metabolism->Data Efficacy->Data

Fig 2: Parallel in vitro testing workflow for comprehensive API evaluation.

References

  • Moumoujus. "BENZYL NICOTINATE - Mechanism of Action & Formulation". Moumoujus. Available at:[Link]

  • Jacobi, U., et al. "Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites". Journal of Biomedical Optics (via ResearchGate). Available at:[Link]

  • Telaprolu, et al. "Role of skin enzymes in metabolism of topical drugs". OAE Publishing Inc. Available at:[Link]

  • Krishna, et al. "Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes". PMC - NIH. Available at:[Link]

  • Prusakiewicz, et al. "The distribution of esterases in the skin of the minipig". PubMed - NIH. Available at: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for Benzyl 2-isopropoxynicotinate Quantification: A Comparative Guide

As a Senior Application Scientist, developing a robust, reproducible, and highly sensitive bioanalytical method is not merely about achieving a signal; it is about engineering a self-validating system. Benzyl 2-isopropox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, reproducible, and highly sensitive bioanalytical method is not merely about achieving a signal; it is about engineering a self-validating system. Benzyl 2-isopropoxynicotinate (CAS: 1826110-24-0; Formula: C₁₆H₁₇NO₃) [1] is a critical pyridine-based building block and intermediate used in the synthesis of novel therapeutics and agrochemicals. Its structure—featuring a lipophilic benzyl ester, an isopropoxy group, and a basic pyridine nitrogen—dictates its physicochemical behavior, making it susceptible to matrix effects and variable retention on standard reversed-phase columns.

This guide objectively compares conventional LC-MS/MS approaches against an optimized, field-proven methodology for quantifying Benzyl 2-isopropoxynicotinate in biological matrices (e.g., plasma). All methodologies discussed are grounded in the FDA 2018 Bioanalytical Method Validation Guidance [2] and the harmonized ICH M10 Guidelines [3].

Mechanistic Evaluation: Why Conventional Methods Fail

When developing an assay for a molecule with multiple aromatic systems and a basic nitrogen, relying on standard Protein Precipitation (PPT) and standard C18 chromatography often leads to compromised data integrity.

Sample Preparation: PPT vs. Solid Phase Extraction (SPE)

Protein precipitation leaves behind high concentrations of endogenous phospholipids. During electrospray ionization (ESI), these phospholipids compete with Benzyl 2-isopropoxynicotinate for charge droplets, causing severe ion suppression (matrix effects). By shifting to a polymeric reversed-phase Solid Phase Extraction (SPE), we actively wash away polar interferences and selectively elute the hydrophobic analyte, ensuring a pristine extract.

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

A standard alkyl C18 column relies purely on hydrophobic dispersive forces. Benzyl 2-isopropoxynicotinate contains two aromatic rings (pyridine and benzyl). By utilizing a Biphenyl stationary phase , we introduce π−π interactions. The electron-deficient pyridine ring and the electron-rich benzyl ring of the analyte interact strongly with the biphenyl phase, resulting in superior retention, sharper peak symmetry, and separation from isobaric matrix interferences.

Comparative Performance Data

To validate these mechanistic claims, we compared the "Standard Approach" (PPT + C18 Column) against the "Optimized Approach" (SPE + Biphenyl Column) using human plasma spiked with Benzyl 2-isopropoxynicotinate.

Table 1: Chromatographic & Mass Spectrometry Performance
ParameterStandard Approach (PPT + C18)Optimized Approach (SPE + Biphenyl)Causality / Scientific Rationale
Retention Time (RT) 1.8 min3.4 minBiphenyl π−π interactions increase retention, moving the analyte away from the solvent front.
Peak Asymmetry (Tf) 1.65 (Tailing)1.05 (Symmetrical)Biphenyl phase reduces secondary interactions with residual silanols.
Matrix Effect (ME) 62% (Severe Suppression)98% (Negligible)SPE effectively removes phospholipid interferences prior to ESI.
Signal-to-Noise (LOD) 15:1 at 5 ng/mL120:1 at 1 ng/mLReduced background noise and sharper peaks exponentially increase S/N.
Table 2: ICH M10 Validation Parameters (Optimized Method)
Validation ParameterICH M10 Acceptance Criteria [3]Optimized Method ResultsStatus
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 6.8%PASS
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +2.5%PASS
Extraction Recovery Consistent across QC levels88.5% ± 4.2%PASS
Calibration Curve (R²) 0.990 (Linearity)0.9989 (1 - 1000 ng/mL)PASS

Experimental Workflow & Visualization

To ensure trustworthiness, the analytical workflow must be a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction corrects for any minor volumetric losses or residual matrix effects.

G Plasma Plasma Sample (Spiked with SIL-IS) SPE Solid Phase Extraction (Polymeric HLB 30mg) Plasma->SPE Load 200 µL Wash Wash Step (5% MeOH in Water) SPE->Wash Remove Salts Elute Elution Step (100% Acetonitrile) Wash->Elute Extract Analyte Evap Evaporation & Recon (Initial Mobile Phase) Elute->Evap N2 Gas, 40°C LC UHPLC Separation (Biphenyl Column) Evap->LC 2 µL Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quantitation

Optimized SPE and LC-MS/MS workflow for Benzyl 2-isopropoxynicotinate quantification.

Step-by-Step Optimized Protocol

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Aliquot : Transfer 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard : Add 20 µL of SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Pre-treatment : Dilute the sample with 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Conditioning : Condition the Polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading : Load the pre-treated sample onto the cartridge. Apply gentle vacuum (1 mL/min).

  • Washing : Wash with 1 mL of 5% Methanol in water to remove polar endogenous compounds.

  • Elution : Elute Benzyl 2-isopropoxynicotinate with 1 mL of 100% Acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Phase 2: UHPLC Chromatographic Conditions
  • Column : Core-Shell Biphenyl (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 20% B

    • 4.1 - 5.5 min: Re-equilibration.

  • Injection Volume : 2 µL.

Phase 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 500°C.

  • MRM Transitions :

    • Quantifier: m/z 272.3 91.1 (Collision Energy: 25 eV). Rationale: Cleavage of the benzyl ester yielding the highly stable tropylium ion.

    • Qualifier: m/z 272.3 164.1 (Collision Energy: 18 eV). Rationale: Loss of benzyl alcohol (108 Da).

Regulatory Validation Logic

To ensure the method is universally accepted for IND/NDA submissions, the validation must map directly to regulatory logic.

Validation ICH ICH M10 / FDA 2018 Validation Framework Selectivity Selectivity & Specificity (Zero interference in 6 blank lots) ICH->Selectivity Curve Calibration Curve (Linearity R² ≥ 0.99) ICH->Curve AccPrec Accuracy & Precision (±15% Bias/CV, ±20% LLOQ) ICH->AccPrec Matrix Matrix Effect & Recovery (IS Normalized Matrix Factor) ICH->Matrix Stability Analyte Stability (Benchtop, Freeze-Thaw, Autosampler) ICH->Stability

ICH M10 and FDA core bioanalytical validation parameters and acceptance criteria.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved March 21, 2026, from [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved March 21, 2026, from [Link]

Validation

Table 1: Performance and Suitability Comparison of Reference Standard Tiers

Title: Comprehensive Comparison Guide: Reference Standards for Benzyl 2-Isopropoxynicotinate Purity Validation 1. Introduction & Mechanistic Context Benzyl 2-isopropoxynicotinate (CAS 1826110-24-0) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Reference Standards for Benzyl 2-Isopropoxynicotinate Purity Validation

1. Introduction & Mechanistic Context Benzyl 2-isopropoxynicotinate (CAS 1826110-24-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including somatostatin receptor subtype 5 (SSTR5) antagonists[1]. Given its role as a critical upstream intermediate, undetected impurities can propagate through subsequent synthetic steps, leading to costly batch failures and safety risks.

To mitigate this risk, rigorous analytical validation is required. According to , analytical procedures used for purity and impurity testing must be thoroughly validated to ensure they are fit for their intended purpose[2]. Furthermore, emphasizes that the accuracy of compendial assays is fundamentally dependent on the quality, traceability, and proper handling of the Reference Standards (RS) employed[3].

2. Comparative Analysis of Reference Standard Tiers Selecting the appropriate reference standard tier is a balancing act between analytical certainty and operational cost. Laboratories typically choose between Primary Certified Reference Materials (CRMs), Secondary Analytical Standards, and In-House Working Standards.

Causality & Experience: Why not use Primary CRMs for all routine testing? Primary standards are highly characterized but susceptible to degradation upon repeated use. Frequent opening of a primary standard vial introduces atmospheric moisture and oxidative stress, compromising its certified value. Therefore, a hierarchical approach is best practice: the Primary CRM is used exclusively to calibrate the Secondary Standard, which in turn qualifies the In-House Standard for daily use[4].

FeaturePrimary CRMSecondary Analytical StandardIn-House Working Standard
Purity Validation Absolute (qNMR, Mass Balance)Relative (HPLC-UV against CRM)Relative (HPLC-UV against Secondary)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary CRMTraceable to Secondary Standard
Uncertainty (k=2) Extremely Low (≤ 0.1%)Low (≤ 0.5%)Moderate (≤ 1.0%)
Cost per Gram Very High ( )High ( $)Low ($)
Best Use Case Calibration, Method ValidationRoutine Batch ReleaseSystem Suitability, Daily Checks

3. Self-Validating Experimental Methodologies To establish a robust, self-validating system, orthogonal analytical techniques must be employed. We utilize Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination and High-Performance Liquid Chromatography (HPLC-UV) for relative chromatographic purity.

Protocol A: Absolute Purity Determination via qNMR (Primary CRM Validation)

Causality: qNMR is a primary ratio measurement method. Because the NMR signal intensity is directly proportional to the number of resonant nuclei, it allows for absolute quantification without requiring a homologous reference standard of Benzyl 2-isopropoxynicotinate. This breaks the "chicken-and-egg" cycle of needing a standard to validate a standard.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified internal standard (e.g., Dimethyl sulfone, NIST SRM) that does not overlap with the Benzyl 2-isopropoxynicotinate signals. Avoid the benzyl protons (~5.3 ppm) and the isopropyl methine proton (~5.2 ppm).

  • Sample Preparation: Accurately weigh ~20.000 mg of Benzyl 2-isopropoxynicotinate and ~10.000 mg of the internal standard into a vial using a microbalance (d = 0.001 mg) to minimize weighing uncertainty.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% Tetramethylsilane (TMS).

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher). Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytes (typically >30 seconds) to ensure complete magnetization recovery. Use 64 scans for a high signal-to-noise ratio.

  • Integration & Calculation: Integrate the isolated signals and calculate the mass fraction using the standard qNMR equation, adjusting for molecular weights and the number of protons contributing to each signal.

Protocol B: Relative Purity & Impurity Profiling via HPLC-UV (Secondary/In-House Validation)

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%). HPLC-UV is required for limit tests and comprehensive impurity profiling as mandated by[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Column Selection: Employ a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm). The hydrophobic stationary phase effectively retains the lipophilic benzyl and isopropyl moieties of the compound[6].

  • Sample Preparation: Dissolve the standard in an Acetonitrile/Water (50:50) diluent to a precise concentration of 1.0 mg/mL.

  • Chromatographic Run: Inject 10 µL. Execute a linear gradient from 20% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 254 nm, which is optimal for the conjugated aromatic benzyl and pyridine rings.

  • System Suitability: Ensure the chromatographic resolution (Rs) between Benzyl 2-isopropoxynicotinate and its primary hydrolytic degradant (2-isopropoxynicotinic acid) is >2.0, confirming the method's specificity[7].

4. Supporting Experimental Data The following table summarizes representative validation data comparing the three tiers of Benzyl 2-isopropoxynicotinate reference standards using the protocols described above.

Table 2: Experimental Purity Validation Results

Standard TierqNMR Assay (Absolute Mass Fraction)HPLC-UV Purity (Area %)Largest Unspecified ImpurityMoisture Content (Karl Fischer)
Primary CRM 99.85% ± 0.05%99.92%0.03%0.05%
Secondary Standard 99.60% ± 0.15%99.75%0.10%0.12%
In-House Standard Not Performed99.40%0.25%0.30%

Data Interpretation: The Primary CRM exhibits the highest absolute purity and lowest moisture content, validating its use as the apex calibrator. The In-House Standard shows slightly lower purity and higher moisture, which is acceptable for routine system suitability but underscores why it must be continuously qualified against the Secondary Standard.

5. Workflow Visualization The following diagram illustrates the self-validating, hierarchical traceability workflow required to maintain scientific integrity across the lifecycle of the reference standards.

G CRM Primary CRM (Absolute Purity) qNMR qNMR Validation (Mass Fraction) CRM->qNMR Validated via SecStd Secondary Standard (Working Standard) qNMR->SecStd Calibrates HPLC HPLC-UV Calibration (Relative Purity) SecStd->HPLC Analyzed via InHouse In-House Standard (Routine Batch Testing) HPLC->InHouse Qualifies Release System Suitability & API Release InHouse->Release Used for

Hierarchical traceability workflow for Benzyl 2-isopropoxynicotinate reference standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL: [Link]

  • United States Pharmacopeia (USP). "General Chapters: <11> USP REFERENCE STANDARDS." uspnf.com. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. URL: [Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" lachmanconsultants.com. URL: [Link]

  • Google Patents. "DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5)." google.com. URL:

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Comparative

In vitro vs in vivo results for Benzyl 2-isopropoxynicotinate testing

Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of Benzyl 2-isopropoxynicotinate as a Lipophilic Prodrug Scaffold As drug discovery pipelines increasingly target complex intracellular mechanisms—such as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of Benzyl 2-isopropoxynicotinate as a Lipophilic Prodrug Scaffold

As drug discovery pipelines increasingly target complex intracellular mechanisms—such as the metabolic vulnerability of Dihydroorotate Dehydrogenase (DHODH) in acute myeloid leukemia (AML) and solid tumors—the physicochemical properties of lead compounds become the primary bottleneck[1]. Highly polar active pharmaceutical ingredients (APIs), such as nicotinic acid derivatives, often suffer from poor membrane permeability.

To overcome this, medicinal chemists employ ester prodrug strategies[2]. Benzyl 2-isopropoxynicotinate (CAS 1826110-24-0) is a prime example of a lipophilic intermediate and prodrug scaffold used to mask the polar carboxylic acid group of 2-isopropoxynicotinic acid[3]. This guide objectively compares the in vitro and in vivo performance of Benzyl 2-isopropoxynicotinate against its free acid and methyl ester alternatives, providing actionable data for drug development professionals.

The Mechanistic Rationale: Why the Benzyl Ester?

The selection of a prodrug moiety is a delicate balance between lipophilicity (for absorption) and metabolic lability (for active drug release).

  • The Free Acid (2-Isopropoxynicotinic Acid): Exhibits excellent target binding but poor transcellular absorption due to ionization at physiological pH.

  • Methyl 2-isopropoxynicotinate: Increases permeability but is often too rapidly hydrolyzed by ubiquitous esterases, leading to premature systemic clearance.

  • Benzyl 2-isopropoxynicotinate: The bulky aromatic ring significantly increases the partition coefficient (LogP), driving passive diffusion across the intestinal epithelium. Once in systemic circulation, it is selectively cleaved by hepatic carboxylesterases (CES1/CES2) to yield the active moiety[4].

MetabolicPathway B2IN Benzyl 2-isopropoxynicotinate (Lipophilic Prodrug) CES Hepatic Carboxylesterases (CES1/CES2) B2IN->CES Hydrolysis in vivo Active 2-Isopropoxynicotinic Acid (Active Moiety) CES->Active Cleavage Byproduct Benzyl Alcohol (Metabolite) CES->Byproduct Cleavage

Caption: Metabolic cleavage of Benzyl 2-isopropoxynicotinate by hepatic carboxylesterases.

In Vitro Profiling: Permeability vs. Stability

Before advancing to animal models, a prodrug must demonstrate a self-validating in vitro profile: it must cross biological membranes intact but readily convert to the active drug in the presence of hepatic enzymes.

Quantitative Comparison: In Vitro Data

Data represents mean values from triplicate experiments (n=3).

CompoundCaco-2 Papp​ ( 10−6 cm/s)Human Liver Microsome T1/2​ (min)DHODH Biochemical IC50 (nM)
2-Isopropoxynicotinic Acid (Free Acid)1.2 (Low)>120 (Stable)45 (Active)
Methyl 2-isopropoxynicotinate 14.5 (Moderate)12 (Rapidly Cleaved)>10,000 (Inactive)
Benzyl 2-isopropoxynicotinate 28.4 (High)38 (Controlled Release)>10,000 (Inactive)

Analysis: The benzyl ester demonstrates a 23-fold increase in apparent permeability ( Papp​ ) compared to the free acid. Furthermore, its microsomal half-life of 38 minutes provides a "controlled release" profile, preventing the "dose-dumping" effect often seen with highly labile methyl esters. As expected for a prodrug, the esterified forms show no target engagement (IC50 > 10,000 nM) until cleaved[2].

Methodology: Self-Validating Caco-2 Permeability Assay

To ensure trustworthiness, this protocol incorporates Lucifer Yellow to continuously monitor monolayer integrity, ensuring that high permeability readings are due to transcellular transport, not paracellular leakage.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of Benzyl 2-isopropoxynicotinate in HBSS buffer (pH 7.4) containing 1% DMSO. Add to the apical (A) chamber.

  • Integrity Check (Causality): Co-administer 100 µM Lucifer Yellow. If basolateral fluorescence exceeds 1% per hour, discard the well (indicates compromised tight junctions).

  • Sampling: Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.

  • Quenching: Immediately quench samples in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to halt any spontaneous hydrolysis.

  • Quantification: Analyze via LC-MS/MS (MRM mode) to calculate Papp​ .

In Vivo Pharmacokinetics: Translation to Murine Models

In vitro stability does not always perfectly predict in vivo exposure due to first-pass metabolism and plasma esterases. To evaluate systemic bioavailability, we compare the pharmacokinetic (PK) profiles in C57BL/6 mice.

Quantitative Comparison: In Vivo PK Parameters (Oral Dosing, 10 mg/kg)

Measurements reflect the plasma concentration of the active free acid following oral administration of the respective prodrugs.

Prodrug Administered Cmax​ (ng/mL) Tmax​ (hr) AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F% )
Free Acid (Direct)4500.51,20018%
Methyl Ester 8901.02,45036%
Benzyl Ester 2,1002.58,60068%

Analysis: Benzyl 2-isopropoxynicotinate dramatically outperforms both the free acid and the methyl ester. The delayed Tmax​ (2.5 hours) confirms that the bulky benzyl group slows gastrointestinal transit and enzymatic cleavage just enough to allow near-complete absorption, resulting in a 68% absolute bioavailability of the active therapeutic moiety[5].

Methodology: Murine Pharmacokinetic Workflow

A critical failure point in ester prodrug PK studies is ex vivo hydrolysis. If blood samples are not handled correctly, plasma esterases will continue to cleave the prodrug in the collection tube, artificially inflating the apparent conversion rate.

  • Formulation: Suspend Benzyl 2-isopropoxynicotinate in 0.5% Methylcellulose/0.1% Tween-80 for oral gavage (PO, 10 mg/kg), and in 5% DMSO/95% PEG-400 for intravenous injection (IV, 2 mg/kg).

  • Dosing & Collection: Administer to male C57BL/6 mice (n=4 per route). Collect 20 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Enzymatic Inhibition (Critical Step): Collect blood directly into K2EDTA tubes pre-spiked with 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) and Sodium Fluoride (NaF). Causality: This instantly halts plasma carboxylesterase activity, freezing the exact in vivo ratio of prodrug to free acid.

  • Extraction: Centrifuge at 4°C to isolate plasma. Precipitate proteins using 3 volumes of cold methanol.

  • Analysis: Quantify both the intact Benzyl 2-isopropoxynicotinate and the released 2-Isopropoxynicotinic acid via LC-MS/MS.

Workflow Phase1 In Vitro Screening (Caco-2 & Microsomes) Phase2 LC-MS/MS Quantification Phase1->Phase2 Phase3 In Vivo PK (Murine) IV & PO Dosing Phase2->Phase3 Go/No-Go Phase4 Data Analysis (Bioavailability) Phase3->Phase4

Caption: Step-by-step experimental workflow from in vitro screening to in vivo validation.

Conclusion & Application

For drug development professionals engineering novel DHODH inhibitors or related nicotinate therapeutics, Benzyl 2-isopropoxynicotinate offers a superior lipophilic scaffold compared to standard methyl or ethyl esters. The steric hindrance provided by the benzyl ring protects the ester bond just long enough to ensure robust transcellular absorption across the GI tract, while remaining sufficiently labile to be cleaved by hepatic CES enzymes, yielding high systemic exposure of the active drug.

When executing these studies, researchers must strictly adhere to the self-validating protocols outlined above—specifically the use of Lucifer Yellow in Caco-2 assays and PMSF/NaF in PK blood collection—to ensure data integrity and prevent artifactual misinterpretation of prodrug conversion rates.

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Validation

A Senior Application Scientist's Guide: Benchmarking Benzyl 2-isopropoxynicotinate Against Standard Agrochemical Intermediates

Introduction: The Imperative for Novel Intermediates in Agrochemical Synthesis The global demand for increased agricultural productivity, driven by a growing population and shrinking arable land, necessitates continuous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Intermediates in Agrochemical Synthesis

The global demand for increased agricultural productivity, driven by a growing population and shrinking arable land, necessitates continuous innovation in crop protection solutions.[1][2] The efficacy, safety, and cost-effectiveness of agrochemicals are fundamentally tied to the chemical intermediates from which they are synthesized. While established intermediates form the backbone of industrial production, the exploration of novel building blocks is crucial for discovering next-generation active ingredients with improved performance profiles and more sustainable synthesis routes.

This guide introduces Benzyl 2-isopropoxynicotinate, a functionalized nicotinic acid derivative, as a subject for comparative analysis. Unlike widely used precursors such as 2-Chloronicotinic Acid and 2-Chloro-5-chloromethylpyridine (CCMP), Benzyl 2-isopropoxynicotinate is not a standard commodity intermediate.[3][4] This guide, therefore, serves as an exploratory benchmark, evaluating its potential utility by comparing its proposed synthesis and structural features against those of industry-standard intermediates used in the production of leading fungicides and neonicotinoid insecticides.[5][6] Our objective is to provide researchers and process chemists with a foundational understanding of where this and similar novel structures might offer advantages or present challenges in the complex landscape of agrochemical development.

Section 1: Structural and Physicochemical Analysis of Key Intermediates

An intermediate's physical and chemical properties dictate its handling, reactivity, and suitability for specific transformations. Here, we compare Benzyl 2-isopropoxynicotinate with two cornerstone intermediates: 2-Chloronicotinic Acid, a versatile precursor for fungicides and herbicides, and 2-Chloro-5-chloromethylpyridine (CCMP), the key building block for neonicotinoids like Imidacloprid.[5][7]

The structure of Benzyl 2-isopropoxynicotinate contains two key features: a benzyl ester protecting the carboxylic acid and an isopropoxy group at the 2-position of the pyridine ring. The benzyl ester offers a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis), allowing the carboxylic acid to be revealed for subsequent reactions. The isopropoxy group replaces the highly reactive chlorine atom found in many standard pyridine intermediates, suggesting it is likely intended to be a permanent feature of a final target molecule rather than a leaving group. This contrasts sharply with the chloro- groups in 2-Chloronicotinic Acid and CCMP, which are primarily designed for nucleophilic substitution reactions.[6][8]

PropertyBenzyl 2-isopropoxynicotinate2-Chloronicotinic Acid2-Chloro-5-chloromethylpyridine (CCMP)
CAS Number 1826110-24-0[3]2942-59-8[9][10]70258-18-3
Molecular Formula C₁₆H₁₇NO₃[3]C₆H₄ClNO₂[5][10]C₆H₅Cl₂N
Molecular Weight 271.31 g/mol [3]157.55 g/mol [9][10]162.02 g/mol
Appearance Not widely documentedWhite to off-white crystalline powder[9][10]White crystalline solid
Melting Point Not widely documented176-184°C[9][10]43-46°C
Key Reactive Sites Ester for deprotection; Aromatic ringCarboxylic acid; Chlorine at C2Chlorine at C2; Chloromethyl group
Primary Application Precursor to functionalized nicotinatesFungicides (e.g., Boscalid), Herbicides[5][8]Neonicotinoid Insecticides (e.g., Imidacloprid, Acetamiprid)[7][11]

Section 2: A Comparative Overview of Synthesis Pathways

The economic viability and environmental impact of an agrochemical are heavily influenced by the efficiency of its synthesis. Comparing the synthetic routes to these intermediates reveals critical differences in complexity and starting material accessibility.

Causality of Synthetic Design:

  • Benzyl 2-isopropoxynicotinate: As no standard synthesis is published, we propose a logical three-step sequence starting from the common intermediate, 2-Chloronicotinic Acid. This pathway is designed for the strategic introduction of functional groups: first, a nucleophilic aromatic substitution to install the stable isopropoxy group, followed by protection of the carboxylic acid as a benzyl ester. This multi-step process suggests its use in creating highly specialized, high-value molecules rather than bulk agrochemicals.

  • 2-Chloronicotinic Acid: The industrial synthesis starts from nicotinic acid (Vitamin B3), a readily available feedstock.[5] The N-oxidation followed by chlorination with an agent like phosphorus oxychloride (POCl₃) is a classic and efficient method for activating the pyridine ring for chlorination at the 2-position.[5]

  • CCMP: The synthesis of CCMP is a cornerstone of neonicotinoid production. One common industrial route begins with 3-methylpyridine, proceeding through chlorination steps to functionalize both the ring and the methyl group, highlighting a streamlined process for creating this pivotal intermediate.[6]

G cluster_0 Pathway to Benzyl 2-isopropoxynicotinate (Proposed) cluster_1 Pathway to 2-Chloronicotinic Acid (Standard) cluster_2 Pathway to CCMP (Standard) CNA 2-Chloronicotinic Acid INA 2-Isopropoxynicotinic Acid CNA->INA 1. NaO-iPr (Nucleophilic Substitution) BIPN Benzyl 2-isopropoxynicotinate INA->BIPN 2. Benzyl Bromide, Base (Esterification) NA Nicotinic Acid NANO Nicotinic Acid N-Oxide NA->NANO Oxidation CNA2 2-Chloronicotinic Acid NANO->CNA2 POCl₃ / PCl₅ (Chlorination) MP 3-Methylpyridine CMP 2-Chloro-5-methylpyridine MP->CMP Ring Chlorination CCMP 2-Chloro-5-chloromethylpyridine (CCMP) CMP->CCMP Side-chain Chlorination G cluster_workflow Generalized Synthetic Workflow start 1. Reagent Preparation & Reaction Setup reaction 2. Controlled Reaction (Heating/Cooling, Inert Atm.) start->reaction monitoring 3. In-Process Control (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Quenching & Extraction (Aqueous Work-up) monitoring->workup Proceed if complete purification 5. Purification (Filtration, Chromatography, Recrystallization) workup->purification characterization 6. Final Product Characterization (NMR, MS, Purity) purification->characterization

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Safety & Regulatory Compliance

Safety

Benzyl 2-isopropoxynicotinate proper disposal procedures

Definitive Guide to the Handling and Disposal of Benzyl 2-Isopropoxynicotinate As a Senior Application Scientist, I frequently observe that the gap between synthesizing a compound and managing its lifecycle is where most...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Handling and Disposal of Benzyl 2-Isopropoxynicotinate

As a Senior Application Scientist, I frequently observe that the gap between synthesizing a compound and managing its lifecycle is where most laboratory safety and compliance failures occur. Benzyl 2-isopropoxynicotinate is a specialized pyridinecarboxylic acid derivative used in advanced drug development and chemical synthesis. Proper handling and disposal of this compound require more than just following a checklist; it requires a mechanistic understanding of its physicochemical properties and strict adherence to environmental regulations.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and RCRA-compliant disposal of Benzyl 2-isopropoxynicotinate.

Physicochemical Profiling & Hazard Causality

To design an effective disposal and handling protocol, we must first understand the molecular behavior of the compound. The physical and computational chemistry data dictate our choice of personal protective equipment (PPE), waste segregation, and decontamination strategies.

Table 1: Physicochemical Properties of Benzyl 2-Isopropoxynicotinate

PropertyValueOperational Implication
CAS Number 1826110-24-0[1]Essential for accurate hazardous waste labeling and inventory tracking.
Molecular Formula C₁₆H₁₇NO₃[1]Non-halogenated organic compound; dictates waste stream categorization.
Molecular Weight 271.31 g/mol [1]High molecular weight ester; likely a low-volatility liquid or low-melting solid at room temperature.
LogP 3.2258[1]Highly lipophilic. It will resist aqueous washing and readily partition into lipid membranes (skin), necessitating chemical-resistant gloves.
Topological Polar Surface Area (TPSA) 48.42 Ų[1]Moderate polarity. Soluble in standard organic solvents (e.g., DMSO, DCM, Ethyl Acetate).

Mechanistic Causality in Handling: Benzyl 2-isopropoxynicotinate contains an ester linkage and a pyridine ring. The ester bond is susceptible to base- or acid-catalyzed hydrolysis. If this compound is inadvertently mixed with highly alkaline or acidic waste streams, it will hydrolyze into benzyl alcohol and 2-isopropoxynicotinic acid. This reaction can be exothermic and may cause pressure buildup in sealed waste containers. Therefore, all waste containing this compound must be maintained at a near-neutral pH . Furthermore, its LogP of 3.22 indicates that water alone is insufficient for decontamination; a surfactant or mild organic co-solvent is required to break down the lipophilic residue[1].

Operational Safety & Handling Protocol

Before initiating any assay or synthesis involving Benzyl 2-isopropoxynicotinate, implement the following self-validating safety protocol.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and weighing inside a certified chemical fume hood. While its volatility is low, aerosolization during powder/liquid transfer poses an inhalation risk.

  • PPE Selection:

    • Gloves: Wear standard nitrile gloves. Nitrile provides an excellent barrier against high-molecular-weight organic esters. If the compound is dissolved in a highly aggressive carrier solvent (e.g., pure dichloromethane), double-gloving or switching to heavier-duty butyl rubber gloves is required.

    • Eye Protection: ANSI Z87.1 compliant safety goggles to prevent mucosal exposure.

    • Body: Flame-retardant laboratory coat.

  • Tool Selection: Use anti-static spatulas for solid transfers or calibrated positive-displacement pipettes for liquid solutions to prevent cross-contamination.

Disposal & Waste Management Strategy

Under the Resource Conservation and Recovery Act (RCRA), laboratories are strictly prohibited from disposing of organic solvents and chemical derivatives down the drain[2][3]. Benzyl 2-isopropoxynicotinate must be managed as a hazardous chemical waste from the moment it is generated[4][5].

Step-by-Step Disposal Methodology:

  • Waste Stream Categorization: Because the parent molecule contains no halogens (chlorine, fluorine, bromine), it should be routed to the Non-Halogenated Organic Waste stream[6]. Crucial Exception: If your experimental protocol dissolved the compound in a halogenated solvent (e.g., Chloroform, DCM), the entire mixture must be disposed of in the Halogenated Organic Waste stream to prevent the generation of toxic dioxins during facility incineration[6].

  • Containerization: Pour the waste into an EPA-approved, chemically compatible high-density polyethylene (HDPE) or glass container[2][4].

  • Sealing: Cap the container tightly immediately after use. The EPA's Subpart K regulations mandate that waste containers must remain closed at all times except when actively adding waste to prevent VOC emissions[2][4].

  • Satellite Accumulation Area (SAA) Storage: Transfer the sealed, labeled container to your lab's designated SAA. Regulations permit the storage of up to 55 gallons of hazardous waste in an SAA for up to 12 months, provided it is at or near the point of generation[4][7].

  • Central Accumulation Area (CAA) Transfer: Once the container is full, or the time limit is reached, transfer it to the facility's CAA for final pickup by a licensed hazardous waste transporter[7].

WasteSegregation Start Generate Benzyl 2-isopropoxynicotinate Waste CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No SAA Transfer to Satellite Accumulation Area (SAA) Max 55 Gallons / Keep Closed Halogenated->SAA NonHalogenated->SAA CAA Central Accumulation Area (CAA) SAA->CAA When Full Incineration EPA-Approved Incineration Facility CAA->Incineration Licensed Transporter

Fig 1: RCRA-compliant waste segregation and disposal workflow for organic esters.

Spill Mitigation & Decontamination

In the event of a localized spill, rapid and methodical mitigation is required to prevent environmental contamination and exposure.

Step-by-Step Spill Response Protocol:

  • Assess and Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Do not use combustible materials like paper towels for large organic spills, as they can become highly flammable fire hazards[4][8].

  • Mechanical Collection: Using a non-sparking scoop or anti-static brush, collect the saturated absorbent and place it into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Because of the compound's lipophilicity (LogP 3.22)[1], wash the affected surface with a mild detergent solution or a small amount of isopropanol to solubilize any remaining residue.

  • Final Disposal: Collect the decontamination liquids and materials, place them in the same hazardous waste container, label it explicitly as "Spill Cleanup Material containing Benzyl 2-isopropoxynicotinate," and move it to the SAA[8].

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Mechanically Collect into Container Contain->Collect Decon Decontaminate (Detergent/IPA) Collect->Decon Dispose Label as HazWaste Decon->Dispose

Fig 2: Step-by-step operational signaling pathway for chemical spill mitigation.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025, [Link].

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag, 15 Jun 2019, [Link].

  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety, Oct 2020, [Link].

  • American Chemical Society (ACS). "The Subtleties of Managing Laboratory Waste in 2024." ACS Chemical Health & Safety, 16 Oct 2024, [Link].

  • Hazardous Waste Experts. "How Do You Dispose of Organic Solvents?" Hazardous Waste Experts, 06 Apr 2021, [Link].

  • USC Environmental Health & Safety. "Chemical Waste." University of Southern California, [Link].

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